molecular formula C7H6ClFN2 B182085 5-Fluoroimidazo[1,2-a]pyridine hydrochloride CAS No. 198896-14-9

5-Fluoroimidazo[1,2-a]pyridine hydrochloride

Katalognummer: B182085
CAS-Nummer: 198896-14-9
Molekulargewicht: 172.59 g/mol
InChI-Schlüssel: ZKQIOSYZRVPCKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoroimidazo[1,2-a]pyridine hydrochloride is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its role as a versatile precursor for the synthesis of complex molecular architectures, particularly novel tetracyclic imidazopyridine derivatives. These syntheses are often explored through intramolecular nucleophilic aromatic substitution reactions, where the fluorine atom at the 5-position acts as a critical leaving group, enabling ring-closure to form fused heterocyclic systems . The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmaceutical research, known for a broad spectrum of biological activities. The specific incorporation of a fluorine atom can fine-tune the molecule's electronic properties, metabolic stability, and binding affinity, making this compound a valuable intermediate for developing potential therapeutic agents . Research applications of this compound and its derivatives span across multiple domains, including the investigation of new antiviral compounds, particularly non-nucleoside inhibitors of HIV-1 reverse transcriptase, and the exploration of anticancer agents . It serves as a crucial starting material for constructing targeted libraries of biologically active compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical standard and synthetic intermediate in laboratory settings.

Eigenschaften

IUPAC Name

5-fluoroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQIOSYZRVPCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621316
Record name 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198896-14-9
Record name 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoroimidazo[1,2-a]pyridine Hydrochloride: Core Properties and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is a key structural component in several marketed drugs, showcasing a wide array of therapeutic applications including sedative-hypnotics (e.g., Zolpidem), anxiolytics (e.g., Alpidem), and agents for heart failure (e.g., Olprinone).[3][4] The unique electronic and structural characteristics of the imidazo[1,2-a]pyridine ring system allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[4][5]

This technical guide focuses on a specific, fluorinated analogue: 5-Fluoroimidazo[1,2-a]pyridine hydrochloride . The introduction of a fluorine atom at the 5-position of the imidazo[1,2-a]pyridine core is a strategic modification in medicinal chemistry. Fluorine substitution can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced therapeutic potential. This guide provides a comprehensive overview of the basic properties of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride, from its fundamental chemical characteristics to its synthesis and potential applications in drug discovery and development.

Physicochemical Properties of 5-Fluoroimidazo[1,2-a]pyridine Hydrochloride

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Core Chemical Structure and Properties

The chemical structure of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride is characterized by the fusion of an imidazole and a pyridine ring, with a fluorine atom at the 5-position of the bicyclic system. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic nitrogen in the imidazole ring.

Caption: Chemical structure of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 198896-14-9[6][7]
Molecular Formula C₇H₆ClFN₂[6][7]
Molecular Weight 172.59 g/mol [6][7]
Appearance Likely a white to off-white solidInferred from similar compounds
Purity Typically >95%[6]
Solubility and pKa

The acidity of the pyridinium ion in pyridine hydrochloride is characterized by a pKa of approximately 5.2. This acidity is a result of the sp² hybridization of the nitrogen atom. The pKa of the parent imidazo[1,2-a]pyridine is reported to be around 6.2. The electron-withdrawing effect of the fluorine atom at the 5-position is expected to decrease the basicity of the nitrogen atoms, thereby lowering the pKa of the conjugate acid. A precise experimental determination of the pKa for 5-Fluoroimidazo[1,2-a]pyridine hydrochloride is recommended for accurate pH-dependent studies.

Synthesis and Purification

The synthesis of imidazo[1,2-a]pyridines is well-established in the literature, with several synthetic strategies available.[3] A common and effective method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of 5-Fluoroimidazo[1,2-a]pyridine, the corresponding 2-amino-6-fluoropyridine would be a key starting material.

Synthesis_Workflow A 2-Amino-6-fluoropyridine C Condensation & Cyclization A->C B α-Halocarbonyl (e.g., Chloroacetaldehyde) B->C D 5-Fluoroimidazo[1,2-a]pyridine C->D Heat E HCl in inert solvent (e.g., Ether, Dioxane) D->E F 5-Fluoroimidazo[1,2-a]pyridine Hydrochloride E->F Precipitation Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation CellCycle Cell Cycle Progression mTOR->CellCycle Apoptosis Apoptosis Inhibition mTOR->Apoptosis Inhibitor 5-Fluoroimidazo[1,2-a]pyridine (Hypothetical Target) Inhibitor->RTK Inhibitor->Akt

Sources

An In-depth Technical Guide to 5-Fluoroimidazo[1,2-a]pyridine hydrochloride (CAS: 198896-14-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in drug discovery, known for its diverse biological activities.[1][2] This document will delve into the synthesis, physicochemical properties, analytical characterization, and potential therapeutic applications of the 5-fluoro substituted derivative, offering insights for researchers engaged in drug development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system containing a bridgehead nitrogen atom. This structural motif is present in several marketed drugs, including zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a heart failure medication), highlighting its therapeutic relevance.[1][3] The scaffold's planarity and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can bind to a range of biological targets. Imidazo[1,2-a]pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4]

The introduction of a fluorine atom at the 5-position of the imidazo[1,2-a]pyridine ring is a strategic modification. Fluorine's high electronegativity and small size can significantly alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride is presented in Table 1.

PropertyValueSource
CAS Number 198896-14-9[5]
Molecular Formula C₇H₆ClFN₂[5]
Molecular Weight 172.59 g/mol [5]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and polar organic solventsGeneral knowledge
Storage Store in a cool, dry place, protected from lightGeneral knowledge

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride can be envisioned as a two-step process starting from 2-amino-6-fluoropyridine and a suitable two-carbon synthon, followed by salt formation. A plausible synthetic scheme is outlined below:

Synthesis_of_5-Fluoroimidazo[1,2-a]pyridine_hydrochloride reactant1 2-Amino-6-fluoropyridine intermediate 5-Fluoroimidazo[1,2-a]pyridine reactant1->intermediate Condensation/ Cyclization reactant2 Chloroacetaldehyde reactant2->intermediate product 5-Fluoroimidazo[1,2-a]pyridine hydrochloride intermediate->product Salt Formation reagent1 Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) reagent2 HCl in Ether

Caption: Proposed synthesis of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride.

Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 5-Fluoroimidazo[1,2-a]pyridine.

    • To a solution of 2-amino-6-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium bicarbonate (1.5 eq).

    • To this mixture, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 5-Fluoroimidazo[1,2-a]pyridine.

  • Step 2: Formation of the Hydrochloride Salt.

    • Dissolve the purified 5-Fluoroimidazo[1,2-a]pyridine in a minimal amount of a suitable anhydrous solvent like diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-Fluoroimidazo[1,2-a]pyridine hydrochloride.

Analytical Characterization

The structural confirmation and purity assessment of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride would be carried out using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine ring system. The fluorine atom at the 5-position will likely cause splitting of the adjacent proton signals. The chemical shifts will be downfield compared to the free base due to the protonation of the pyridine nitrogen.[8][9]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the single fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound.[10][11] Under electrospray ionization (ESI) conditions, the expected molecular ion peak for the free base (C₇H₅FN₂) would be observed at m/z [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be developed for purity analysis.[12][13][14][15] A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation. UV detection at a suitable wavelength would be employed for quantification.

Potential Biological Activities and Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with a wide range of biological activities.[1][2][3] Based on the activities of structurally similar compounds, 5-Fluoroimidazo[1,2-a]pyridine hydrochloride is a promising candidate for investigation in several therapeutic areas.

Kinase Inhibition

Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[16][17][18][19]

  • FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against both wild-type and mutant forms of FLT3.[16]

  • PI3K/Akt/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of this pathway.[17][18]

  • PDGFR Inhibition: Platelet-derived growth factor receptors (PDGFRs) are receptor tyrosine kinases involved in angiogenesis and tumor growth. The imidazo[1,2-a]pyridine scaffold has been explored for the development of PDGFR inhibitors.[20]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, PDGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Cell Growth, Proliferation, Survival Compound 5-Fluoroimidazo[1,2-a]pyridine hydrochloride Compound->RTK Inhibition Compound->PI3K Inhibition Compound->Akt Inhibition Compound->mTOR Inhibition

Caption: Potential kinase inhibition by 5-Fluoroimidazo[1,2-a]pyridine hydrochloride.

Antimicrobial and Antiviral Activities

The imidazo[1,2-a]pyridine nucleus has been incorporated into molecules with significant antimicrobial and antiviral properties.[4] Further investigation into the activity of the 5-fluoro derivative against various pathogens is warranted.

Future Perspectives

5-Fluoroimidazo[1,2-a]pyridine hydrochloride represents a valuable building block for the development of novel therapeutic agents. Future research should focus on:

  • Elucidation of the precise mechanism of action: Identifying the specific biological targets of the compound will be crucial for its further development.

  • Structure-activity relationship (SAR) studies: Systematic modification of the imidazo[1,2-a]pyridine core will help in optimizing the potency and selectivity of the compound.

  • In vivo efficacy studies: Evaluating the therapeutic potential of the compound in relevant animal models of disease is a critical next step.

Conclusion

5-Fluoroimidazo[1,2-a]pyridine hydrochloride is a promising heterocyclic compound with a strong foundation for its potential as a therapeutic agent, particularly in the area of oncology. Its synthesis is feasible through established chemical routes, and its characterization can be achieved using standard analytical techniques. The insights provided in this guide aim to facilitate further research and development of this and related imidazo[1,2-a]pyridine derivatives.

References

  • De la-Torre, P., et al. (2020). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Curr Top Med Chem, 20(1), 1-2.
  • Gondru, R., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(4), 2841-2848.
  • Jain, A., et al. (2022). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Research Journal of Pharmacy and Technology, 15(8), 3567-3571.
  • Li, L., et al. (2021). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Leukemia & Lymphoma, 62(14), 3525-3536.
  • Narayan, P., et al. (2022). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 22(1), 1-21.
  • Smith, J., et al. (2018). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572.
  • Verma, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34359-34376.
  • Wang, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(4), 1251-1257.
  • Zhang, Y., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 19(4), 3045-3052.
  • ResearchGate. (n.d.). (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Asian Pacific Journal of Cancer Prevention. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]

  • Infectious Disorders - Drug Targets. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]

  • MDPI. (n.d.). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]

  • Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. Retrieved from [Link]

  • University of Leicester. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Fluoroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, synthesis, and analytical characterization, providing field-proven insights for its application in research and drug development.

Chemical Identity and Structural Elucidation

5-Fluoroimidazo[1,2-a]pyridine hydrochloride is a derivative of the imidazo[1,2-a]pyridine bicyclic ring system. This scaffold is recognized as a "privileged" structure in drug discovery, forming the core of numerous clinically used drugs[1]. The introduction of a fluorine atom at the 5-position and its formulation as a hydrochloride salt significantly influence its physicochemical properties and potential biological activity.

Systematic Name: 5-Fluoroimidazo[1,2-a]pyridine hydrochloride Core Scaffold: Imidazo[1,2-a]pyridine

The structure consists of a pyridine ring fused to an imidazole ring. The fluorine atom is attached to the C5 position of the pyridine ring. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic N1 of the imidazole ring, which enhances the compound's solubility in aqueous media.

Chemical structure of 5-Fluoroimidazo[1,2-a]pyridine hydrochlorideFigure 1. Chemical Structure of 5-Fluoroimidazo[1,2-a]pyridine Hydrochloride.
IdentifierValue
CAS Number 198896-14-9
Molecular Formula C₇H₆ClFN₂
Molecular Weight 172.59 g/mol

Physicochemical Properties

The physicochemical properties of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride are crucial for its handling, formulation, and biological activity. Fluorination at the 5-position can enhance metabolic stability and bioavailability without significantly altering the molecule's shape, a common strategy in medicinal chemistry.

PropertyValueNotes
Physical State Solid
Solubility Soluble in water and polar organic solventsThe hydrochloride salt form significantly increases aqueous solubility compared to the free base.
Storage Sealed in a dry, room temperature environment is recommended.

Synthesis and Purification

The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound[2][3]. For 5-Fluoroimidazo[1,2-a]pyridine, the logical starting materials are 2-amino-6-fluoropyridine and a suitable two-carbon electrophile, such as chloroacetaldehyde.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the cyclization to form the free base followed by salt formation.

Caption: General synthetic workflow for 5-Fluoroimidazo[1,2-a]pyridine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Fluoroimidazo[1,2-a]pyridine (Free Base)

  • To a solution of 2-amino-6-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (typically as a 40-50% aqueous solution, 1.1 eq).

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The rationale for using reflux is to provide sufficient energy to overcome the activation barrier for the initial nucleophilic attack of the pyridine nitrogen onto the aldehyde, followed by cyclization and dehydration.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and remove water-soluble impurities.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude free base.

  • Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-Fluoroimidazo[1,2-a]pyridine.

Step 2: Preparation of 5-Fluoroimidazo[1,2-a]pyridine Hydrochloride

  • The purified 5-Fluoroimidazo[1,2-a]pyridine free base is dissolved in a minimal amount of a dry organic solvent such as diethyl ether or dichloromethane.

  • A solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt, being less soluble in the non-polar solvent, will precipitate out of the solution.

  • The resulting solid is collected by filtration, washed with cold diethyl ether to remove any unreacted starting material, and dried under vacuum to yield the final 5-Fluoroimidazo[1,2-a]pyridine hydrochloride salt.

Spectroscopic and Analytical Characterization

Confirmation of the chemical structure and purity of the synthesized compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 5-Fluoroimidazo[1,2-a]pyridine hydrochloride, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the bicyclic ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the fluorine atom and the overall aromaticity of the ring system. The protonation of the nitrogen will also lead to a downfield shift of adjacent protons.

  • ¹³C NMR: The carbon NMR will display signals for each unique carbon atom in the molecule. The carbon atom directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique[4][5]. The spectrum will show a single resonance for the fluorine atom at the 5-position, with its chemical shift providing information about its electronic environment.

Expected NMR Data (Illustrative): (Note: Exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.)

NucleusExpected Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H 9.0 - 8.0m-Aromatic protons
8.0 - 7.0m-Aromatic protons
¹³C 160 - 140dJ(C-F) ≈ 240-260C5 (directly attached to F)
140 - 110m-Other aromatic carbons
¹⁹F -110 to -130m-F at C5
Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • N-H stretching (from hydrochloride): Broad absorption around 2500-3000 cm⁻¹

  • C=N and C=C stretching: ~1650-1450 cm⁻¹

  • C-F stretching: ~1250-1000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 5-Fluoroimidazo[1,2-a]pyridine hydrochloride, electrospray ionization (ESI) in positive ion mode would be expected to show the molecular ion of the free base [M+H]⁺ at m/z corresponding to the protonated form of C₇H₅FN₂.

Biological Activity and Mechanism of Action

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore that interacts with various biological targets. A significant number of derivatives are known to be modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system[6][7].

Potential as a GABA-A Receptor Modulator

Imidazo[1,2-a]pyridine derivatives can act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of the GABA-A receptor[5]. This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in a calming or sedative effect. The specific subunit composition of the GABA-A receptor pentamer influences the binding and functional activity of different ligands[8]. The introduction of a fluorine atom at the 5-position can modulate the binding affinity and selectivity for different GABA-A receptor subtypes.

Caption: Putative mechanism of action at the GABA-A receptor.

Applications in Drug Discovery and Research

Given its structural alerts and the known activities of related compounds, 5-Fluoroimidazo[1,2-a]pyridine hydrochloride serves as a valuable building block and research tool in several areas:

  • Neuroscience: As a potential modulator of GABA-A receptors, it can be used to probe the structure and function of these receptors and as a starting point for the development of novel anxiolytics, sedatives, or anticonvulsants[6].

  • Oncology and Infectious Diseases: The imidazo[1,2-a]pyridine scaffold has been explored for its potential as an anticancer and anti-infective agent[1]. The 5-fluoro derivative can be used in structure-activity relationship (SAR) studies to develop more potent and selective therapeutic agents.

Handling, Storage, and Safety

  • Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses).

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.

Conclusion

5-Fluoroimidazo[1,2-a]pyridine hydrochloride is a synthetically accessible compound with significant potential in medicinal chemistry and neuroscience research. Its structure, based on a privileged scaffold and incorporating a fluorine atom, makes it an attractive candidate for further investigation as a modulator of CNS targets, particularly the GABA-A receptor. This guide provides a foundational understanding of its synthesis and characterization to aid researchers in its application.

References

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • Google Patents. (2016). IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME.
  • Google Patents. (2016). NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES.
  • ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • PubMed Central. (2020). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. [Link]

  • Joseph O'Connor. (n.d.). 19Flourine NMR. [Link]

  • Wikipedia. (n.d.). GABAA receptor. [Link]

  • PubChem. (n.d.). Synthesis method of furoimidazopyridine compound, crystal form of furoimidazopyridine compound, and crystal form of salt thereof. [Link]

  • RSC Publishing. (n.d.). Physicochemical properties of imidazo-pyridine protic ionic liquids. [Link]

  • PubMed. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. [Link]

  • PubMed. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. [Link]

  • Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. (n.d.). Fluorine Incorporated Bioactive Imidazo[1,2‐a]pyridine derivatives.[Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]

  • PubMed Central. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. [Link]

  • PubMed Central. (1998). Defining Affinity with the GABAA Receptor. [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • RSC Publishing. (n.d.). Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. [Link]

  • PubMed Central. (2018). Quantification of [11C]Ro15-4513 GABAAα5 specific binding and regional selectivity in humans. [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. [Link]

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Guide to Synthesis and Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of Imidazo[1,2-a]pyridine in Medicinal Chemistry

The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] This distinction arises from its recurring presence in a multitude of clinically successful drugs and biologically active molecules.[2] Marketed therapeutics such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a cardiotonic agent) feature this versatile framework, underscoring its therapeutic relevance.[3] The unique electronic and structural characteristics of the imidazo[1,2-a]pyridine nucleus allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel imidazo[1,2-a]pyridine derivatives. We will delve into the causality behind experimental choices for various synthetic strategies, present detailed, field-proven protocols, and explore the structure-activity relationships (SAR) of these compounds across different therapeutic areas.

Strategic Approaches to the Synthesis of the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine scaffold can be broadly categorized into classical condensation reactions, multicomponent reactions, and modern synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and considerations of green chemistry.

Classical Condensation Reactions: The Cornerstone of Imidazo[1,2-a]pyridine Synthesis

The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5] This approach is valued for its reliability and the ready availability of starting materials.

Causality Behind Experimental Choices: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine with the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. The choice of solvent and base is critical for reaction efficiency. Polar protic solvents like ethanol are often used to facilitate the dissolution of the starting materials and intermediates.[5] The addition of a base is not always necessary but can be employed to neutralize the hydrogen halide formed during the reaction, thus preventing potential side reactions.

Experimental Protocol: Copper Silicate Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridine [5]

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1 mmol), 2-bromoacetophenone (1 mmol), and copper silicate catalyst (10 mol%).

  • Solvent Addition: Add 5 mL of ethanol to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:2).

  • Work-up: Upon completion, filter the reaction mixture to recover the catalyst. Pour the filtrate over crushed ice to precipitate the solid product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from hot ethanol.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency and Diversity

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, have emerged as a powerful tool for the rapid generation of molecular diversity. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][6]

Causality Behind Experimental Choices: The GBB reaction is an acid-catalyzed process that involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The currently accepted mechanism begins with the formation of an imine from the 2-aminopyridine and the aldehyde.[7] The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization to furnish the 3-aminoimidazo[1,2-a]pyridine scaffold.[7] The choice of catalyst is crucial, with Lewis acids like scandium(III) triflate or Brønsted acids often employed to facilitate imine formation.[8] Microwave irradiation can be utilized to accelerate the reaction and improve yields.[4]

Experimental Protocol: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [4]

  • Reaction Setup: In a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add 2-azidobenzaldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), the corresponding isocyanide (1.0 equiv.), and NH4Cl (20 mol%).

  • Solvent Addition: Dissolve the components in ethanol (1 M).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 60 °C for 30 minutes.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The residue can then be taken forward for subsequent reactions or purified directly.

Modern Synthetic Methodologies: Expanding the Synthetic Toolkit

Recent years have witnessed the development of innovative and more sustainable approaches to imidazo[1,2-a]pyridine synthesis, including C-H functionalization and photoredox catalysis.

Direct C-H functionalization offers a highly atom-economical strategy for the synthesis and derivatization of imidazo[1,2-a]pyridines, as it avoids the need for pre-functionalized starting materials.[9]

Causality Behind Experimental Choices: C-H functionalization reactions often employ transition metal catalysts, such as copper or palladium, to activate the otherwise inert C-H bonds.[10] The regioselectivity of the functionalization is a key challenge and is often directed by the inherent electronic properties of the imidazo[1,2-a]pyridine ring or through the use of directing groups. A plausible mechanism for copper-catalyzed synthesis from aminopyridines and nitroolefins involves a Michael addition, followed by radical cation formation, hydrogen abstraction, and intramolecular nucleophilic addition.[11]

Experimental Protocol: Copper-Catalyzed C-H Arylation of Imidazo[1,2-a]pyridine [12]

  • Reaction Setup: Under a nitrogen atmosphere, combine imidazo[1,2-a]pyridine (1.0 equiv.), the aryl chloride (1.2 equiv.), a N-heterocyclic carbene-palladium complex catalyst, and an alkaline compound in a reaction vessel.

  • Solvent Addition: Add the reaction solvent.

  • Reaction Conditions: Heat the mixture at 80-150 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is subjected to an appropriate work-up procedure, followed by purification to isolate the arylated imidazo[1,2-a]pyridine product.

Visible-light photoredox catalysis has emerged as a green and powerful tool in organic synthesis, enabling the formation of C-C and C-heteroatom bonds under mild conditions.

Causality Behind Experimental Choices: This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. In the context of imidazo[1,2-a]pyridine synthesis, this can involve the generation of a radical from a suitable precursor, which then adds to the heterocyclic core. A proposed mechanism for the trifluoromethylation of imidazo[1,2-a]pyridines involves the generation of a CF3 radical, which then reacts with the imidazo[1,2-a]pyridine to form a radical intermediate. This intermediate is then oxidized to a carbocation, which upon deprotonation, yields the final product.[9]

Visualizing Synthetic Pathways

To better illustrate the relationships between starting materials and products in these key synthetic transformations, the following diagrams are provided.

GBB_Reaction cluster_intermediates Key Intermediates Amine 2-Aminopyridine Imine Imine Intermediate Amine->Imine + Aldehyde (Condensation) Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide (Nucleophilic Attack) Product 3-Aminoimidazo[1,2-a]pyridine Nitrilium->Product Intramolecular Cyclization

Figure 1: Simplified workflow of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Condensation_Reaction cluster_intermediates Key Steps Aminopyridine 2-Aminopyridine Alkylation N-Alkylation Aminopyridine->Alkylation Haloketone α-Haloketone Haloketone->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product Dehydration

Figure 2: Key steps in the classical condensation synthesis of imidazo[1,2-a]pyridines.

Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

The synthetic versatility of the imidazo[1,2-a]pyridine scaffold has enabled the exploration of its therapeutic potential in a wide range of diseases.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[8] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases.

Compound IDTargetIC50 (µM)Cancer Cell LineReference
13k PI3Kα0.00194-[13]
Compound 9d -2.35MCF-7[14]
Compound 2a p110α0.67-[15]

Table 1: Anticancer activity of selected imidazo[1,2-a]pyridine derivatives.

SAR Insights: For a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, the introduction of the imidazo[1,2-a]pyridine moiety at the 6-position of the quinazoline ring was found to be crucial for potent PI3Kα inhibitory activity.[13] Further optimization of substituents on the imidazo[1,2-a]pyridine ring led to compounds with nanomolar potency.[13]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Imidazo[1,2-a]pyridine derivatives have shown promise in this area.[2]

Antiviral Activity

The emergence of drug-resistant viral strains necessitates the discovery of new antiviral agents. The imidazo[1,2-a]pyridine scaffold has been explored for its potential to inhibit the replication of various viruses.[14]

Neurodegenerative Diseases

Imidazo[1,2-a]pyridine derivatives are also being investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease. One of the key targets in this area is Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[16][17]

Compound IDTargetIC50 (nM)Reference
Compound 47 GSK-3βPotent Inhibition[16]

Table 2: Activity of an imidazo[1,2-b]pyridazine derivative as a GSK-3β inhibitor.

SAR Insights: Structure-activity relationship studies of imidazo[1,2-b]pyridazine derivatives led to the identification of potent and brain-penetrant GSK-3β inhibitors.[16] These compounds showed significant lowering of phosphorylated tau levels in in vivo models of Alzheimer's disease.[16]

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of efficient and diverse synthetic methodologies, including classical, multicomponent, and modern approaches, has provided medicinal chemists with a powerful toolkit to explore the chemical space around this privileged core. The wide range of biological activities exhibited by imidazo[1,2-a]pyridine derivatives, from anticancer to neuroprotective, ensures that this scaffold will remain a high-priority target for drug discovery programs for the foreseeable future. Future efforts will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience, 10(2), 2263-2271.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Molecules, 27(19), 6649.
  • Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of organic chemistry, 77(4), 2024–2028.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). RSC Advances, 4(88), 47851-47877.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Current Medicinal Chemistry, 31.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). Current Topics in Medicinal Chemistry, 16(26), 2963–2994.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35377–35391.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35377–35391.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(1), 218-222.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry, 20, 1038–1071.
  • Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. (2012). The Journal of Organic Chemistry, 77(4), 2024-2028.
  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (2015). RSC Advances, 5(104), 85589-85614.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3463.
  • Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. (2020). Molecules, 25(18), 4239.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry, 20, 1038–1071.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2024). Current Medicinal Chemistry, 31.
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2022). ACS Organic & Inorganic Au, 2(4), 334–342.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). International Journal of Molecular Sciences, 24(7), 6851.
  • Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). Journal of Medicinal Chemistry, 66(6), 4231–4252.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2023). Molecules, 28(14), 5369.
  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. (2023). Organic Letters, 25(25), 4642–4646.
  • Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. (2012). The Journal of Organic Chemistry, 77(4), 2024-2028.
  • An arylation method for imidazo[1,2-a]pyridine. (2017). CN106866898A.
  • Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). Current Topics in Medicinal Chemistry, 16(26), 2963–2994.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2022). European Journal of Medicinal Chemistry, 238, 114479.

Sources

The Fluorinated Imidazo[1,2-a]pyridine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of Fluorinated Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has earned the designation of a "privileged structure" in medicinal chemistry.[1][2] This is due to its frequent appearance in molecules with a wide array of biological activities and its presence in several marketed drugs.[1] The fusion of an imidazole ring to a pyridine ring creates a rigid, bicyclic system with a unique distribution of nitrogen atoms that can engage in various interactions with biological targets. When this already potent scaffold is augmented with fluorine atoms, a new dimension of chemical and biological properties emerges, making the fluorinated imidazo[1,2-a]pyridine a highly sought-after motif in modern drug discovery.

Fluorine, the most electronegative element, imparts a range of beneficial properties to drug candidates. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the physicochemical properties of a molecule. Strategic incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through unique electrostatic interactions, and modulate pKa to optimize pharmacokinetic profiles. This guide provides an in-depth technical overview of the synthesis, biological activities, and structure-activity relationships of the fluorinated imidazo[1,2-a]pyridine scaffold, intended for researchers and professionals in the field of drug development.

Synthetic Strategies for Fluorinated Imidazo[1,2-a]pyridines

The synthesis of fluorinated imidazo[1,2-a]pyridines can be approached in two primary ways: by constructing the imidazo[1,2-a]pyridine core with pre-fluorinated starting materials, or by direct fluorination of a pre-formed imidazo[1,2-a]pyridine scaffold. The choice of strategy depends on the desired position of the fluorine atom and the availability of starting materials.

Core Scaffold Construction: The Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

A powerful and convergent method for assembling the imidazo[1,2-a]pyridine core is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[2][3][4][5][6][7][8] This reaction brings together an aminopyridine, an aldehyde, and an isocyanide in a single step to generate a diverse range of 3-aminoimidazo[1,2-a]pyridines. By utilizing fluorinated building blocks, fluorinated analogs can be readily synthesized.

This protocol describes a greener, ultrasound-assisted synthesis of a fluorinated imidazo[1,2-a]pyridine derivative.[3]

Materials:

  • 4-Fluorobenzaldehyde (1.0 equiv.)

  • 2-Aminopyridine (1.0 equiv.)

  • Cyclohexyl isocyanide (1.0 equiv.)

  • p-Toluenesulfonic acid monohydrate (PSTA*H₂O) (10 mol%)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve 4-fluorobenzaldehyde (1.0 equiv.) in ethanol (1.0 M).

  • Sequentially add 2-aminopyridine (1.0 equiv.), cyclohexyl isocyanide (1.0 equiv.), and PSTA*H₂O (10 mol%).

  • Place the sealed tube in an ultrasonic bath and sonicate at room temperature for 3 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the mobile phase.[3]

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).[9][10]

Direct Fluorination of the Imidazo[1,2-a]pyridine Scaffold

Direct C-H fluorination of the pre-formed imidazo[1,2-a]pyridine ring offers a complementary approach to introduce fluorine atoms. Electrophilic fluorinating reagents are commonly employed for this transformation.

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic attack. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective electrophilic fluorinating agent for this purpose.[11][12][13]

This protocol details the regioselective fluorination of 2-phenylimidazo[1,2-a]pyridine at the C3 position using Selectfluor®.[11][12]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Selectfluor®

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-phenylimidazo[1,2-a]pyridine in a mixture of acetonitrile and water, add DMAP.

  • Add Selectfluor® portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Activities of Fluorinated Imidazo[1,2-a]pyridines

The introduction of fluorine into the imidazo[1,2-a]pyridine scaffold has led to the discovery of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Targeting Key Signaling Pathways

Fluorinated imidazo[1,2-a]pyridines have emerged as potent inhibitors of various protein kinases involved in cancer progression.

  • PI3Kα Inhibitors: A notable example is the discovery of 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine as a p110α inhibitor with an IC₅₀ of 0.67 μM.[14] Optimization of this lead compound led to derivatives with significantly enhanced potency (IC₅₀ = 0.0018 μM), demonstrating the critical role of the fluorophenylsulfonyl moiety in binding to the target.[14] These compounds have shown to inhibit the proliferation of cancer cell lines and suppress tumor growth in xenograft models.[14][15]

  • KRAS G12C Inhibitors: The imidazo[1,2-a]pyridine scaffold has been utilized to develop covalent inhibitors of the KRAS G12C mutant, a challenging target in cancer therapy.[2] These compounds leverage the reactivity of the scaffold to form a covalent bond with the target protein, leading to irreversible inhibition.

The following diagram illustrates the general workflow for the synthesis and evaluation of these anticancer agents.

anticancer_workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization A Fluorinated Building Blocks B GBB Multicomponent Reaction A->B Reactants C Fluorinated Imidazo[1,2-a]pyridine Library B->C Product D Kinase Inhibition Assays (e.g., PI3Kα) C->D Screening E Cell Proliferation Assays D->E F In Vivo Xenograft Models E->F G Structure-Activity Relationship (SAR) Analysis F->G Data for SAR G->B Iterative Design H Preclinical Candidate G->H Optimized Lead

Caption: Workflow for the discovery of fluorinated imidazo[1,2-a]pyridine-based anticancer agents.

Antimicrobial Activity

Fluorinated imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[16][17][18][19] The antimicrobial efficacy is often influenced by the nature and position of the substituents on the scaffold.

  • Structure-Activity Relationship (SAR): Preliminary SAR studies have indicated that the presence of bromo-fluoro substituents on the aryl groups attached to the imidazo[1,2-a]pyridine core can significantly enhance antimicrobial activity.[16] This suggests that a combination of steric and electronic effects contributes to the observed biological response.

The following table summarizes the antimicrobial activity of selected fluorinated imidazo[1,2-a]pyridine derivatives.

Compound IDSubstituentsTarget OrganismActivity (MIC in μg/mL)Reference
6c 2-(4-Fluorophenyl), 7-BromoStaphylococcus aureus3.12[16]
7a 2-(4-Bromophenyl), 7-FluoroEscherichia coli6.25[16]
14b 2-(4-Fluorophenyl)-3-nitroCandida albicans12.5[16]

Structure-Activity Relationships (SAR) and Pharmacokinetic Considerations

The strategic placement of fluorine atoms on the imidazo[1,2-a]pyridine scaffold can have a profound impact on the compound's biological activity and pharmacokinetic properties.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can influence a compound's solubility, permeability, and interaction with biological targets.

  • Metabolic Stability: Fluorine substitution at positions susceptible to metabolic oxidation can block these pathways, thereby increasing the metabolic stability and half-life of the compound.

  • Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.

The following diagram illustrates the key positions on the imidazo[1,2-a]pyridine scaffold where fluorination can modulate its properties.

sar_diagram cluster_scaffold Imidazo[1,2-a]pyridine Core cluster_properties Impact of Fluorination scaffold pka Modulation of pKa stability Metabolic Stability binding Binding Affinity

Sources

5-Fluoroimidazo[1,2-a]pyridine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Fluoroimidazo[1,2-a]pyridine Hydrochloride for Drug Discovery Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2] This guide focuses on a specific, high-value derivative: 5-Fluoroimidazo[1,2-a]pyridine hydrochloride. We will provide an in-depth analysis of its core physicochemical properties, synthesis, and critical role as a building block in drug discovery. The strategic incorporation of a fluorine atom at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for developing novel therapeutics targeting a range of diseases, including cancer and neurological disorders.[3][4] This document serves as a technical resource for researchers and drug development professionals seeking to leverage this versatile intermediate.

Core Physicochemical Properties

The fundamental characteristics of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride are summarized below. These data are essential for experimental design, including reaction stoichiometry, solubility assessments, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₇H₆ClFN₂[5][6]
Molecular Weight 172.59 g/mol [5][6]
CAS Number 198896-14-9[5][6][7]
Purity Typically ≥95%[6]
Physical Form Solid
Storage Conditions Sealed in a dry environment at room temperature[5]

The Strategic Importance of the 5-Fluoroimidazo[1,2-a]pyridine Moiety

A Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a bicyclic nitrogen-bridged heterocycle found in several highly successful commercial drugs.[2] Notable examples include Zolpidem, Alpidem, and Saripidem, primarily used for their anxiolytic and hypnotic effects through modulation of the GABA-A receptor.[1][8] The scaffold's rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal platform for interacting with various biological targets. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis properties.[2]

The Role of Fluorine in Drug Design

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance therapeutic potential.[4] In the case of 5-Fluoroimidazo[1,2-a]pyridine, the fluorine atom at the 5-position imparts several advantageous properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions, thereby increasing the compound's half-life in vivo.[4]

  • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

  • Improved Bioavailability: The increased lipophilicity resulting from fluorination can improve a molecule's ability to cross cellular membranes, leading to better oral bioavailability.[4]

These enhancements make fluorinated imidazo[1,2-a]pyridine derivatives, such as those derived from this hydrochloride salt, highly valuable for developing next-generation kinase inhibitors and other targeted therapies.[3][9]

Synthesis and Characterization

General Synthetic Strategy

Imidazo[1,2-a]pyridines are typically synthesized via the condensation of a 2-aminopyridine with an α-haloketone (the classic Tchitchibabin reaction) or through more modern, metal-catalyzed methods.[10] A common and efficient contemporary approach involves the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones.[10] This method is valued for its broad functional group tolerance and operational simplicity.

For 5-Fluoroimidazo[1,2-a]pyridine, the synthesis would logically start from 2-amino-6-fluoropyridine, which serves as the foundational pyridine ring.

General Experimental Workflow

The following diagram illustrates a generalized, modern one-pot synthesis workflow for creating an imidazo[1,2-a]pyridine core, which is applicable for the synthesis of the 5-fluoro derivative.

G Start Starting Materials: - 2-Amino-6-fluoropyridine - Substituted Ketone ReactionVessel One-Pot Reaction Vessel (e.g., Round-bottom flask) Start->ReactionVessel 1. Charge Reactor Heating Heating (e.g., 80-120 °C) ReactionVessel->Heating 2. Heat to Reaction Temp Catalysis Catalytic System: - Copper(I) Iodide (CuI) - Oxidant (e.g., O₂ from air) Catalysis->ReactionVessel Solvent Solvent System (e.g., DMSO or Toluene) Solvent->ReactionVessel Workup Aqueous Workup & Extraction Heating->Workup 3. Reaction Completion & Quench Purification Purification (e.g., Column Chromatography) Workup->Purification 4. Isolate Crude Product HCl_Salt Salt Formation: Treat with HCl in Ether/Dioxane Purification->HCl_Salt 5. Purify Free Base Final Final Product: 5-Fluoroimidazo[1,2-a]pyridine Hydrochloride HCl_Salt->Final 6. Isolate Final Salt

Caption: Generalized workflow for the synthesis of 5-Fluoroimidazo[1,2-a]pyridine HCl.

Structural Confirmation and Quality Control

The identity and purity of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride must be rigorously confirmed. This is a self-validating step in any synthetic protocol. Standard analytical techniques employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are used to verify the molecular weight of the compound.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product by separating it from any unreacted starting materials or byproducts.[5]

Applications in Drug Development Programs

5-Fluoroimidazo[1,2-a]pyridine hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or building block. Its value lies in its ability to be readily incorporated into more complex molecules.

  • Kinase Inhibitor Scaffolds: The imidazo[1,2-a]pyridine core is a key feature in many small molecule kinase inhibitors. Research has shown that derivatives can be potent inhibitors of targets like the Platelet-Derived Growth Factor Receptor (PDGFR), which is implicated in tumor growth and angiogenesis.[3] The 5-fluoro substituent can be used to fine-tune selectivity and improve pharmacokinetic properties.

  • Central Nervous System (CNS) Agents: Given the history of imidazo[1,2-a]pyridines as GABA-A receptor modulators, this fluorinated building block is of significant interest for the discovery of novel agents for treating anxiety, epilepsy, and other neurological disorders.[8]

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized heterocycle, it can be used in FBDD campaigns to identify initial low-affinity hits that can be elaborated into potent drug leads.

Conclusion

5-Fluoroimidazo[1,2-a]pyridine hydrochloride is a high-value chemical entity for the research and development community. Its well-defined physicochemical properties, combined with the proven therapeutic relevance of the imidazo[1,2-a]pyridine scaffold and the strategic benefits of fluorination, establish it as a versatile building block for the synthesis of novel drug candidates. A thorough understanding of its synthesis and characterization is fundamental to its effective application in advancing medicinal chemistry programs.

References

  • BLD Pharm. 5-Fluoroimidazo[1,2-a]pyridine hydrochloride. 5

  • Google Patents. IMIDAZO[1,2-a]PYRIDINE COMPOUNDS. 8

  • Synchem. 5-Fluoroimidazo[1,2-a]pyridine hydrochloride. 6

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. 1

  • National Center for Biotechnology Information. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. 11

  • National Center for Biotechnology Information. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. 3

  • ChemicalBook. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method. 9

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. 10

  • ChemicalBook. 5-FLUOROIMIDAZO[1,2-A]PYRIDINE HYDROCHLORIDE | 198896-14-9. 7

  • Infectious Disorders - Drug Targets. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). 2

  • BLD Pharm. 5-Fluoroimidazo[1,2-a]pyridine. 12

  • National Center for Biotechnology Information. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. 4

Sources

Methodological & Application

Application Notes and Protocol for the Synthesis of 5-Fluoroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1][2][3][4][5] This guide is designed for researchers, chemists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles. The protocol outlines the classical condensation reaction between 2-amino-6-fluoropyridine and chloroacetaldehyde, followed by conversion to the hydrochloride salt. Emphasis is placed on the rationale behind procedural steps, robust safety measures, and rigorous analytical characterization to ensure the synthesis of a high-purity final product.

Introduction and Scientific Rationale

The imidazo[1,2-a]pyridine ring system is a cornerstone in modern pharmacology. Its unique bicyclic, nitrogen-bridged structure is present in marketed drugs like Zolpidem and Alpidem and exhibits a vast spectrum of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[1][3][5] The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making 5-Fluoroimidazo[1,2-a]pyridine a valuable building block for novel drug candidates.

The synthesis described herein employs a well-established and efficient pathway: the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6][7] This method is favored for its reliability and directness in constructing the fused heterocyclic system. The subsequent conversion to the hydrochloride salt enhances the compound's stability and improves its handling characteristics, making it more suitable for downstream applications in medicinal chemistry workflows.

Reaction Mechanism

The synthesis proceeds through a multi-step, one-pot sequence:

  • Nucleophilic Addition: The exocyclic nitrogen of 2-amino-6-fluoropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetaldehyde to form a transient hemiaminal intermediate.

  • Dehydration: The hemiaminal readily loses a molecule of water to form a reactive iminium intermediate (Schiff base).

  • Intramolecular Cyclization: The endocyclic (pyridine ring) nitrogen then performs a nucleophilic attack on the adjacent carbon bearing the chlorine atom. This intramolecular SN2 reaction is the key ring-closing step, forming the five-membered imidazole ring and yielding the 5-fluoroimidazo[1,2-a]pyridine free base.

  • Protonation: Finally, the introduction of hydrochloric acid protonates the basic nitrogen atom of the pyridine ring, forming the stable hydrochloride salt, which typically precipitates from non-polar solvents.

Reaction_Mechanism Fig. 1: Reaction Mechanism for 5-Fluoroimidazo[1,2-a]pyridine Synthesis Reactants 2-Amino-6-fluoropyridine + Chloroacetaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Addition Iminium Iminium (Schiff Base) Intermediate Hemiaminal->Iminium -H2O (Dehydration) FreeBase 5-Fluoroimidazo[1,2-a]pyridine (Free Base) Iminium->FreeBase Intramolecular Cyclization (-HCl) Product 5-Fluoroimidazo[1,2-a]pyridine HCl FreeBase->Product + HCl (Protonation)

Caption: Fig. 1: Reaction Mechanism for 5-Fluoroimidazo[1,2-a]pyridine Synthesis

Experimental Protocol

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Recommended PurityNotes
2-Amino-6-fluoropyridine1597-32-6112.11>98%Main reactant. Store in a cool, dry place.
Chloroacetaldehyde (50% wt in H₂O)107-20-078.50 (anhydrous)~50%Corrosive and toxic. Handle with extreme care in a fume hood.
Ethanol (200 proof)64-17-546.07AnhydrousReaction solvent.
Hydrochloric Acid (HCl), 2M in Diethyl Ether7647-01-036.462.0 MFor salt formation. Can be purchased or prepared.
Diethyl Ether60-29-774.12AnhydrousSolvent for precipitation and washing.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Reagent GradeFor neutralization during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Reagent GradeDrying agent.
TLC PlatesN/AN/ASilica gel 60 F₂₅₄For reaction monitoring.

Equipment:

  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Reflux condenser and heating mantle

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • pH paper or meter

Synthesis of 5-Fluoroimidazo[1,2-a]pyridine (Free Base)
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the setup is under an inert atmosphere (N₂ or Ar).

  • Reagent Charging: To the flask, add 2-amino-6-fluoropyridine (5.6 g, 50 mmol) and 100 mL of anhydrous ethanol. Stir the mixture until the solid is fully dissolved.

  • Addition of Aldehyde: In the dropping funnel, place chloroacetaldehyde (50% wt. solution in water, 8.6 g, 55 mmol, 1.1 eq). Add the chloroacetaldehyde solution dropwise to the stirring ethanol solution over 30 minutes. An initial exotherm may be observed; maintain control by adjusting the addition rate.

    • Causality Note: Slow, controlled addition is critical to manage the initial exothermic reaction between the amine and aldehyde and to prevent the formation of side products.

  • Reaction and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 v/v).[6] The disappearance of the 2-amino-6-fluoropyridine spot indicates reaction completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of deionized water and carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Fluoroimidazo[1,2-a]pyridine as an oil or solid.

Formation and Purification of Hydrochloride Salt
  • Dissolution: Dissolve the crude free base obtained in the previous step in a minimal amount of anhydrous diethyl ether (~100 mL). If the crude product is an oil, ensure it is fully dissolved.

  • Precipitation: While stirring vigorously, slowly add a 2.0 M solution of HCl in diethyl ether (approx. 30 mL, 60 mmol, 1.2 eq). A white or off-white precipitate of the hydrochloride salt will form immediately.

    • Trustworthiness Note: Using a slight excess of HCl ensures complete protonation and precipitation, maximizing the yield of the salt. The hydrochloride salt is typically much more crystalline and easier to handle than the free base.

  • Isolation: Continue stirring the suspension for 30 minutes at room temperature to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials and non-basic impurities.

  • Drying: Dry the purified 5-Fluoroimidazo[1,2-a]pyridine hydrochloride in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 70-85%.

Safety and Hazard Management (EHS)

All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[8]

  • PPE: Safety goggles with side shields, a flame-retardant lab coat, and nitrile or neoprene gloves are mandatory.

  • Reagent Hazards:

    • 2-Amino-6-fluoropyridine: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation. Avoid inhalation of dust and direct contact.[8][9]

    • Chloroacetaldehyde Solution: Toxic, corrosive, and a lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood with extreme caution.

    • Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air. Store away from ignition sources.

    • Hydrochloric Acid: Corrosive. Causes severe skin and eye burns. Handle with care.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local and institutional regulations.[10] Contaminated materials should be treated as hazardous waste.

Characterization and Quality Control

The identity, purity, and structure of the final product must be confirmed using standard analytical techniques.[6][11][12]

Table 2: Expected Analytical Data

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Aromatic protons in the 7.0-8.5 ppm range. Specific splitting patterns will confirm the substitution pattern.
¹³C NMR Chemical Shifts (δ)Signals corresponding to the 7 carbons of the bicyclic system. The carbon attached to fluorine will show a large C-F coupling constant.
¹⁹F NMR Chemical Shift (δ)A singlet corresponding to the single fluorine atom.
Mass Spec (ESI+) m/z[M+H]⁺ peak corresponding to the molecular weight of the free base (C₇H₅FN₂), expected at m/z ≈ 137.05.
Melting Point RangeA sharp melting point is indicative of high purity.
HPLC Purity>95% (as determined by peak area).

Experimental Workflow Summary

Workflow Fig. 2: Overall Experimental Workflow A 1. Reaction Setup (2-Amino-6-fluoropyridine in EtOH) B 2. Dropwise Addition (Chloroacetaldehyde solution) A->B C 3. Reflux & Monitor (4-6 hours, TLC) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Aqueous Work-up (Neutralization & Extraction) D->E F 6. Isolate Free Base (Dry & Concentrate) E->F G 7. Dissolve in Ether F->G H 8. Precipitate with HCl/Ether G->H I 9. Filter, Wash & Dry H->I J 10. Final Product (5-Fluoroimidazo[1,2-a]pyridine HCl) I->J K 11. Analytical Characterization (NMR, MS, HPLC) J->K

Caption: Fig. 2: Overall Experimental Workflow

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 2-Amino-6-fluoropyridine SDS, 1597-32-6 Safety D
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH.
  • Pyridines and Imidazaopyridines With Medicinal Significance.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • MSDS of 2-Amino-6-fluoropyridine. Capot Chemical Co., Ltd.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.

Sources

Application Notes and Protocols: 5-Fluoroimidazo[1,2-a]pyridine Hydrochloride as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1] This document provides detailed application notes and protocols for the investigation of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride, a representative member of this class, as a kinase inhibitor. While specific data for the 5-fluoro substituted hydrochloride salt is emerging, the protocols and scientific rationale presented herein are synthesized from extensive research on the broader imidazo[1,2-a]pyridine family of kinase inhibitors. This guide will cover the compound's mechanism of action, provide detailed protocols for in vitro and cell-based kinase inhibition assays, and offer insights into data interpretation and troubleshooting.

Introduction: The Promise of Imidazo[1,2-a]pyridine Kinase Inhibitors

The imidazo[1,2-a]pyridine core is a versatile heterocyclic scaffold that has been extensively explored in drug discovery.[2] Its derivatives have shown potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[3] The anti-cancer potential of imidazo[1,2-a]pyridines is often attributed to their ability to inhibit key survival kinases, leading to cell cycle arrest and apoptosis.[4][5]

The introduction of a fluorine atom at the 5-position of the imidazo[1,2-a]pyridine ring is a strategic chemical modification. Fluorine substitution can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to the target kinase, potentially enhancing its potency and pharmacokinetic profile.[6] The hydrochloride salt form is often utilized to improve aqueous solubility and facilitate handling in experimental settings.[7][8]

Potential Kinase Targets:

Based on studies of related imidazo[1,2-a]pyridine derivatives, 5-Fluoroimidazo[1,2-a]pyridine hydrochloride may exhibit inhibitory activity against several key kinase families, including:

  • PI3K/Akt/mTOR Pathway: This is a critical signaling cascade that promotes cell survival, proliferation, and growth. Several imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of PI3K and Akt.[4][9][10]

  • Receptor Tyrosine Kinases (RTKs): This family includes kinases like PDGFR and IGF-1R, which are often implicated in tumor growth and angiogenesis.[11][12]

  • Other Serine/Threonine and Tyrosine Kinases: The broad applicability of the imidazo[1,2-a]pyridine scaffold suggests potential activity against other kinases such as Aurora kinases and FLT3.[13]

Physicochemical Properties and Handling

Proper handling and storage are paramount for obtaining reproducible experimental results.

PropertyRecommendationRationale
Appearance White to off-white solidTypical for hydrochloride salts of small organic molecules.
Solubility Soluble in DMSO and water. Test solubility in your specific assay buffer.The hydrochloride salt enhances aqueous solubility.[7] DMSO is a common solvent for initial stock solutions.
Storage Store at -20°C, desiccated, and protected from light.Minimizes degradation over time.
Stock Solution Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.A concentrated stock minimizes the volume of solvent added to assays, reducing potential solvent effects.

In Vitro Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of the compound on purified kinase enzymes and for calculating key parameters like IC50.

Principle of Kinase Inhibition Assays

Most in vitro kinase assays quantify the phosphorylation of a substrate by a kinase. An inhibitor will reduce the rate of this reaction. Common detection methods include:

  • Luminescence-based assays: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.[14]

  • Fluorescence-based assays: These can involve fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[15][16]

Generalized Protocol for an In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)

This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP should be optimized for each target.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_compound Prepare serial dilutions of 5-Fluoroimidazo[1,2-a]pyridine HCl add_compound Add compound dilutions to microplate prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add kinase to wells prep_reagents->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate start_reaction Initiate reaction with ATP/substrate mix pre_incubate->start_reaction incubate Incubate at RT start_reaction->incubate stop_reaction Stop reaction with ADP-Glo™ Reagent incubate->stop_reaction convert_adp Convert ADP to ATP stop_reaction->convert_adp add_detection_reagent Add Kinase Detection Reagent convert_adp->add_detection_reagent measure_luminescence Measure luminescence add_detection_reagent->measure_luminescence

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride in the assay buffer. A common starting concentration range is 100 µM to 1 nM. Include a DMSO-only control.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase and the compound dilutions. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.

  • Initiate Kinase Reaction: Add a solution containing the kinase-specific substrate and ATP to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. This time should be within the linear range of the kinase reaction.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP and measure the resulting luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.[14] Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Assays

Cell-based assays are crucial for confirming the activity of the inhibitor in a more physiologically relevant context, assessing its effects on cellular signaling pathways, and evaluating its cell permeability.

Western Blotting to Assess Target Phosphorylation

This method directly measures the phosphorylation of a kinase's downstream substrate within the cell.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis seed_cells Seed cells and allow to adhere treat_cells Treat with varying concentrations of 5-Fluoroimidazo[1,2-a]pyridine HCl seed_cells->treat_cells stimulate_pathway (Optional) Stimulate pathway with growth factor treat_cells->stimulate_pathway lyse_cells Lyse cells and quantify protein stimulate_pathway->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer to membrane sds_page->transfer block_membrane Block membrane transfer->block_membrane primary_ab Incubate with primary antibody (e.g., p-Akt, total Akt) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect

Caption: Workflow for Western blot analysis of kinase inhibition.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride for a specified duration (e.g., 2-24 hours).

    • If the target kinase is part of a signaling pathway that requires activation, you may need to stimulate the cells with a growth factor or other agonist for a short period before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., phospho-Akt).

    • As a loading control, also probe a separate membrane or strip and re-probe the same membrane with an antibody against the total, unphosphorylated form of the substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. A potent inhibitor will show a dose-dependent decrease in the phosphorylation of the target substrate.

Cell Proliferation/Viability Assays

These assays assess the downstream functional consequences of kinase inhibition, such as reduced cell proliferation or induced cell death.

Commonly Used Assays:

  • MTT/XTT Assays: Measure metabolic activity as an indicator of cell viability.

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

  • Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.

General Protocol:

  • Seed cells in a 96-well plate.

  • After cell attachment, add serial dilutions of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride.

  • Incubate for a prolonged period (e.g., 48-72 hours) to allow for effects on cell proliferation.

  • Perform the chosen viability assay according to the manufacturer's instructions.

  • Calculate the percentage of viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Visualization

Understanding the signaling context of the target kinase is crucial for experimental design and data interpretation. For example, if targeting the PI3K/Akt/mTOR pathway, the following simplified diagram illustrates the key nodes.

G RTK Receptor Tyrosine Kinase (e.g., PDGFR, IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 5-Fluoroimidazo[1,2-a]pyridine HCl Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Troubleshooting and Considerations

  • Compound Solubility: If precipitation is observed in aqueous buffers, consider preparing a higher concentration stock in DMSO and using a smaller volume in the assay. The hydrochloride salt form is intended to improve solubility.[7]

  • Off-Target Effects: Imidazo[1,2-a]pyridines can inhibit multiple kinases.[3] It is advisable to profile the compound against a panel of kinases to determine its selectivity.

  • DMSO Concentration: Keep the final DMSO concentration in assays below 1% (ideally ≤ 0.5%) to avoid solvent-induced artifacts.

  • Assay Controls: Always include positive and negative controls. A known inhibitor of the target kinase can serve as a positive control.

Conclusion

5-Fluoroimidazo[1,2-a]pyridine hydrochloride belongs to a promising class of kinase inhibitors with potential applications in oncology and other therapeutic areas. The protocols and guidelines presented here provide a solid foundation for researchers to investigate its biological activity. By systematically applying these biochemical and cell-based assays, a comprehensive understanding of the compound's potency, selectivity, and mechanism of action can be achieved.

References

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (n.d.).
  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. Retrieved January 25, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 25, 2026, from [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). BMG LABTECH. Retrieved January 25, 2026, from [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). NIH. Retrieved January 25, 2026, from [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry. (2012, October 8). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 25, 2026, from [Link]

  • RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. (2025, September 12). Retrieved January 25, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI. Retrieved January 25, 2026, from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015, March 25). ResearchGate. Retrieved January 25, 2026, from [Link]

  • (PDF) 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. (2025, August 9). ResearchGate. Retrieved January 25, 2026, from [Link]

  • RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. (n.d.). Retrieved January 25, 2026, from [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024, January 29). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Viral Suppression of RIPK1-Mediated Signaling | mBio. (2021, August 10). ASM Journals. Retrieved January 25, 2026, from [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved January 25, 2026, from [Link]

  • Targeted Degradation of Receptor-Interacting Protein Kinase 1 to Modulate the Necroptosis Pathway | ACS Pharmacology & Translational Science. (2024, October 15). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • The Two Faces of Receptor Interacting Protein Kinase-1 - PMC. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

Sources

Application Notes and Protocols for Investigating 5-Fluoroimidazo[1,2-a]pyridine hydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] In recent years, derivatives of this scaffold have garnered significant interest as potential anticancer agents due to their potent inhibitory effects on cancer cell growth.[1][3][4] These compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[2][4] This document provides a detailed guide for researchers investigating the anticancer properties of a specific analog, 5-Fluoroimidazo[1,2-a]pyridine hydrochloride, in various cancer cell lines. While the direct experimental data for this particular fluorinated compound is emerging, the protocols and mechanistic insights described herein are based on the well-established activities of closely related imidazo[1,2-a]pyridine derivatives and provide a robust framework for its evaluation.

Proposed Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

Based on extensive research on the imidazo[1,2-a]pyridine class of compounds, 5-Fluoroimidazo[1,2-a]pyridine hydrochloride is hypothesized to exert its anticancer effects through a combination of mechanisms, primarily by inducing cell cycle arrest and apoptosis.[3][4][5]

Induction of Apoptosis:

Imidazo[1,2-a]pyridine derivatives have been shown to trigger programmed cell death in cancer cells.[4][5] Evidence suggests the involvement of the extrinsic apoptosis pathway, characterized by the activation of initiator caspase-8 and executioner caspase-7, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[3][5] Furthermore, some derivatives may also act via the intrinsic pathway, involving the mitochondria.[6]

Cell Cycle Arrest:

A crucial aspect of the anticancer activity of these compounds is their ability to halt the cell cycle, preventing cancer cell proliferation.[3][5] This is often mediated by the upregulation of tumor suppressor proteins p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3][5] The increased expression of these proteins can lead to cell cycle arrest at the G0/G1 or G2/M phases.[5]

Inhibition of Pro-Survival Signaling:

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of this pathway.[1][2] By downregulating the phosphorylation of Akt, these compounds can effectively suppress pro-survival signals and enhance apoptotic induction.[3][5]

Visualizing the Proposed Mechanism of Action

To illustrate the interconnected signaling pathways potentially targeted by 5-Fluoroimidazo[1,2-a]pyridine hydrochloride, the following diagram provides a conceptual overview.

Mechanism_of_Action cluster_0 5-Fluoroimidazo[1,2-a]pyridine hydrochloride cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Compound 5-Fluoroimidazo[1,2-a]pyridine hydrochloride PI3K PI3K Compound->PI3K Inhibits p53 p53 Compound->p53 Upregulates Casp8 Caspase-8 Compound->Casp8 Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p21 p21 p53->p21 Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Casp7 Caspase-7 Casp8->Casp7 Activates PARP PARP Casp7->PARP Cleaves PARP->Apoptosis Induces

Caption: Proposed signaling pathways modulated by 5-Fluoroimidazo[1,2-a]pyridine hydrochloride.

Experimental Protocols

To systematically evaluate the anticancer potential of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride, a series of well-established in vitro assays are recommended. The following protocols provide a detailed, step-by-step guide for their execution.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.[7][8]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride in an appropriate solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[1]

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

Parameter Description
Cell Line Specific cancer cell line being tested
Seeding Density 5,000-10,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM (example range)
Incubation Time 24, 48, 72 hours
MTT Incubation 2-4 hours
Absorbance Wavelength 570 nm
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10][11]

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 5-Fluoroimidazo[1,2-a]pyridine hydrochloride at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for the determined time.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.[13]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[13]

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Analysis of Protein Expression (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on the expression levels of key signaling proteins.[15][16]

Protocol:

  • Protein Extraction:

    • Treat cells with 5-Fluoroimidazo[1,2-a]pyridine hydrochloride as described for the apoptosis assay.

    • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Caspase-8, Caspase-7, PARP, Akt, p-Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Data Analysis:

Quantify the band intensities using densitometry software and normalize to the loading control. Compare the expression levels of target proteins in treated cells to the untreated control.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to characterize the anticancer activity of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Start Select Cancer Cell Lines MTT MTT Assay (Determine IC50) Start->MTT ApoptosisAssay Annexin V/PI Staining (Flow Cytometry) MTT->ApoptosisAssay Based on IC50 WesternBlot Western Blotting (Protein Expression Analysis) MTT->WesternBlot Based on IC50 Analysis Analyze and Interpret Data ApoptosisAssay->Analysis WesternBlot->Analysis Conclusion Draw Conclusions on Anticancer Activity and Mechanism Analysis->Conclusion

Sources

Application Notes and Protocols for Assessing Cell Viability with 5-Fluoroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] 5-Fluoroimidazo[1,2-a]pyridine hydrochloride, a member of this promising class of small molecules, has garnered significant interest for its potential as an anticancer agent.[2][3] Compounds derived from the imidazo[1,2-a]pyridine core have been shown to exert potent cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride in cell viability assays, offering detailed protocols and insights into its mechanism of action.

The antitumor activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to modulate key cellular signaling pathways involved in cell survival and proliferation.[2] Studies have demonstrated that these compounds can inhibit the AKT/mTOR survival pathway, a critical regulator of cell growth and metabolism.[2] Furthermore, they have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of the p53 tumor suppressor and modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins.[4][5] The Bcl-2 family, which includes both anti-apoptotic (e.g., Bcl-2, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) members, plays a pivotal role in regulating the integrity of the mitochondrial outer membrane and the subsequent activation of caspases, the executioners of apoptosis.[6][7]

This guide will delve into the practical aspects of evaluating the effects of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride on cancer cell viability, with a focus on robust and reproducible experimental design.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The cytotoxic effects of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride and its analogs are rooted in their ability to interfere with multiple signaling cascades that are often dysregulated in cancer. A key mechanism is the induction of apoptosis, a programmed form of cell death essential for tissue homeostasis and the elimination of damaged or malignant cells.

Imidazo[1,2-a]pyridine derivatives have been shown to trigger apoptosis through the following interconnected pathways:

  • Inhibition of Pro-Survival Signaling: These compounds can suppress the activity of critical survival kinases such as AKT, a central node in the PI3K/AKT/mTOR pathway that promotes cell growth and inhibits apoptosis.[2]

  • Activation of the p53 Tumor Suppressor: Evidence suggests that some imidazo[1,2-a]pyridines can induce apoptosis in a p53-dependent manner.[4][5] The p53 protein, often referred to as the "guardian of the genome," can halt the cell cycle and initiate apoptosis in response to cellular stress.

  • Modulation of the Bcl-2 Family: A crucial aspect of their pro-apoptotic activity involves the regulation of the Bcl-2 family of proteins. These compounds can upregulate pro-apoptotic members like Bax while downregulating anti-apoptotic members such as Bcl-2 and Mcl-1.[5][8][9] This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade.[6]

  • Caspase Activation: The induction of apoptosis by imidazo[1,2-a]pyridines culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases.[10] Initiator caspases (e.g., caspase-8 and caspase-9) are activated first and in turn activate executioner caspases (e.g., caspase-3 and caspase-7), which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4][11]

The following diagram illustrates the proposed signaling pathway through which 5-Fluoroimidazo[1,2-a]pyridine hydrochloride induces apoptosis.

5-Fluoroimidazo[1,2-a]pyridine hydrochloride 5-Fluoroimidazo[1,2-a]pyridine hydrochloride AKT_mTOR AKT/mTOR Pathway 5-Fluoroimidazo[1,2-a]pyridine hydrochloride->AKT_mTOR Inhibits p53 p53 5-Fluoroimidazo[1,2-a]pyridine hydrochloride->p53 Activates Bcl2_Mcl1 Bcl-2, Mcl-1 (Anti-apoptotic) 5-Fluoroimidazo[1,2-a]pyridine hydrochloride->Bcl2_Mcl1 Inhibits Bax_Bak Bax, Bak (Pro-apoptotic) p53->Bax_Bak Activates Bcl2_Mcl1->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3_7 Caspase-3, -7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes

Caption: Proposed mechanism of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride-induced apoptosis.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for various imidazo[1,2-a]pyridine derivatives in different cancer cell lines. This data serves as a valuable reference for designing dose-response studies with 5-Fluoroimidazo[1,2-a]pyridine hydrochloride.

Compound ClassCell LineCancer TypeEndpointValue (µM)Reference
Imidazo[1,2-a]pyridineHeLaCervical CancerIC5015.32[5]
Imidazo[1,2-a]pyridine (IP-5)HCC1937Breast CancerIC5045[3][4]
Imidazo[1,2-a]pyridine (IP-6)HCC1937Breast CancerIC5047.7[3]
Imidazo[1,2-a]pyridine (IP-7)HCC1937Breast CancerIC5079.6[3]
Selenylated Imidazo[1,2-a]pyridine (MRK-107)Caco-2Colon CancerGI502.4[12]
Selenylated Imidazo[1,2-a]pyridine (MRK-107)HT-29Colon CancerGI501.1[12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the impact of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride on cell viability and apoptosis.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 5-Fluoroimidazo[1,2-a]pyridine hydrochloride (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete medium.[2] Incubate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Gently pipette up and down or use a plate shaker to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm (or 585 nm) using a microplate reader.[2]

  • Data Analysis: Subtract the background absorbance from wells containing medium and MTT but no cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

A Seed Cells (96-well plate) B Treat with Compound (24-72h) A->B C Add MTT Reagent (2-4h) B->C D Solubilize Formazan C->D E Read Absorbance (570 nm) D->E F Calculate % Viability E->F

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This luminometric assay provides a sensitive and specific method for measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10] The assay reagent contains a proluminescent caspase-3/7 substrate, which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 5-Fluoroimidazo[1,2-a]pyridine hydrochloride (stock solution in DMSO)

  • 96-well white-walled, clear-bottom plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled plate suitable for luminescence measurements.

  • Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation and Signal Stabilization: Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and stabilization of the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence from wells containing medium and reagent but no cells. Express the results as fold change in caspase activity relative to the vehicle control.

A Seed & Treat Cells (white-walled plate) B Add Caspase-Glo® 3/7 Reagent A->B C Incubate at RT (1-2h) B->C D Read Luminescence C->D E Calculate Fold Change in Caspase Activity D->E

Sources

Application Notes and Protocols: Docking 5-Fluoroimidazo[1,2-a]pyridine hydrochloride into Kinase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines as Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] This heterocyclic system is a core component of several approved drugs and is of significant interest in oncology due to the potent and selective kinase inhibition exhibited by its derivatives.[2][4][5] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[3]

Derivatives of the imidazo[1,2-a]pyridine core have shown inhibitory activity against a variety of cancer-relevant kinases, including PIM-1, Phosphoinositide 3-kinase (PI3K), and Akt (Protein Kinase B).[4][5] The 5-fluoro substituted variant, 5-Fluoroimidazo[1,2-a]pyridine hydrochloride, represents a promising candidate for further investigation as a kinase inhibitor. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is an invaluable tool for understanding the potential interactions of this compound with kinase active sites and for guiding further drug development efforts.[6]

This application note provides a detailed, step-by-step protocol for the molecular docking of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride into the active site of a clinically relevant kinase using the widely adopted software AutoDock Vina and UCSF Chimera. We will use the crystal structure of human Akt1 (PKBα), a key node in cell survival pathways, as an exemplary target.

I. Foundational Principles of Molecular Docking for Kinase Inhibitors

Molecular docking simulations are predicated on the "lock and key" and "induced fit" models of ligand-receptor binding. The primary objective is to predict the binding conformation and affinity of a ligand to a target protein.[6] For kinase inhibitors, this typically involves positioning the small molecule within the ATP-binding pocket of the kinase domain.

A successful docking protocol hinges on several key factors:

  • Accurate Structural Representation: High-resolution crystal structures of the target kinase and a well-defined 3D structure of the ligand are paramount.

  • Thorough Conformational Sampling: The docking algorithm must be able to explore a wide range of possible ligand conformations and orientations within the binding site.

  • Reliable Scoring Function: A robust scoring function is necessary to accurately estimate the binding affinity (typically expressed as a negative Gibbs free energy, ΔG) and rank the different binding poses.[7]

It is crucial to validate the docking protocol by redocking a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure, ideally less than 2.0 Å.

II. Experimental Workflow: A Visual Overview

The following diagram illustrates the comprehensive workflow for docking 5-Fluoroimidazo[1,2-a]pyridine hydrochloride into a kinase active site.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Results Analysis ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen receptor_prep Receptor Preparation receptor_prep->grid_gen docking_run Run AutoDock Vina grid_gen->docking_run pose_analysis Pose & Energy Analysis docking_run->pose_analysis interaction_mapping Interaction Mapping pose_analysis->interaction_mapping

Caption: Molecular docking workflow from preparation to analysis.

III. Detailed Protocols

This section provides a comprehensive, step-by-step guide for docking 5-Fluoroimidazo[1,2-a]pyridine hydrochloride into the active site of human Akt1 kinase.

A. Required Software and Resources
Software/ResourcePurpose
UCSF Chimera Visualization, receptor and ligand preparation.
AutoDock Vina Molecular docking engine.
MGLTools Required for preparing PDBQT files for AutoDock.
PubChem Source for ligand structure.
Protein Data Bank (PDB) Source for receptor crystal structure.
LIGPLOT+ 2D visualization of protein-ligand interactions.
B. Protocol 1: Ligand Preparation

The accurate 3D structure of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride is essential for a successful docking study.

  • Obtain Ligand Structure:

    • Navigate to the PubChem database.

    • Search for "5-Fluoroimidazo[1,2-a]pyridine hydrochloride" or its CAS number: 198896-14-9.[8]

    • Download the 3D conformer of the parent compound, 5-Fluoroimidazo[1,2-a]pyridine, in SDF format. The hydrochloride salt will be modeled by ensuring the appropriate protonation state.

  • Prepare Ligand in UCSF Chimera:

    • Open the downloaded SDF file in UCSF Chimera.

    • Add hydrogens to the structure: Tools -> Structure Editing -> AddH.

    • Assign partial charges: Tools -> Structure Editing -> Add Charge. Select AM1-BCC as the charge model.

    • Save the prepared ligand as a Mol2 file (ligand.mol2).

  • Convert to PDBQT Format:

    • Use the prepare_ligand4.py script from MGLTools to convert the Mol2 file to the PDBQT format required by AutoDock Vina. This step defines the rotatable bonds in the ligand.

C. Protocol 2: Receptor Preparation

For this protocol, we will use the crystal structure of human Akt1 in complex with an allosteric inhibitor (PDB ID: 3O96) as our receptor.[9][10] While this is an allosteric inhibitor, the structure provides a high-quality representation of the Akt1 kinase domain.

  • Download Receptor Structure:

    • Go to the RCSB Protein Data Bank.

    • Search for and download the PDB file for 3O96.

  • Prepare Receptor in UCSF Chimera: [11]

    • Open the downloaded PDB file (3O96.pdb) in UCSF Chimera.

    • Remove unwanted molecules:

      • Delete water molecules: Select -> Structure -> solvent, then Actions -> Atoms/Bonds -> delete.

      • Delete the co-crystallized inhibitor and any other non-protein molecules: Select the inhibitor and delete it.

    • Add polar hydrogens: Tools -> Structure Editing -> AddH and select the option for polar hydrogens only.[12]

    • Add partial charges: Tools -> Structure Editing -> Add Charge.

    • Save the cleaned receptor as a PDB file (receptor.pdb).

  • Convert to PDBQT Format:

    • Use the prepare_receptor4.py script from MGLTools to convert the PDB file to the PDBQT format. This adds Gasteiger charges and prepares the receptor for docking.

D. Protocol 3: Grid Box Generation and Docking with AutoDock Vina

The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for favorable ligand binding poses.[1]

  • Define the Grid Box:

    • In UCSF Chimera, with the prepared receptor loaded, identify the active site. For kinases, this is the ATP-binding pocket. Key residues can be identified from the literature or by inspecting the binding site of the original co-crystallized ligand.

    • Use a tool like the "AutoDock Vina" extension in UCSF Chimera or a separate grid generation tool to define the center and dimensions of the grid box.[2][13][14] The box should be large enough to encompass the entire active site and allow for ligand flexibility.

    • Record the center coordinates (x, y, z) and dimensions (size_x, size_y, size_z) in Angstroms.

  • Create a Configuration File:

    • Create a text file named conf.txt with the following content, replacing the values with those determined in the previous step:

  • Run AutoDock Vina: [7][12][15]

    • Open a terminal or command prompt and navigate to the directory containing your prepared files.

    • Execute the following command:

    This will initiate the docking simulation. The results, including the predicted binding poses and their corresponding binding affinities, will be saved in docking_results.pdbqt.

IV. Analysis and Interpretation of Docking Results

A. Binding Affinity and Pose Selection
  • Binding Affinity (kcal/mol): The primary output of AutoDock Vina is a table of binding poses ranked by their predicted binding affinity. More negative values indicate a stronger predicted binding interaction.

  • Pose Selection: The top-ranked pose (most negative binding energy) is typically considered the most likely binding conformation. However, it is good practice to visually inspect the top few poses to assess their plausibility and clustering within the active site.

B. Visualization and Interaction Mapping
  • Visual Inspection with UCSF Chimera:

    • Open the prepared receptor (receptor.pdbqt) and the docking results (docking_results.pdbqt) in UCSF Chimera.

    • The different binding poses can be viewed and analyzed in the context of the kinase active site.

    • Focus on the top-ranked pose and examine its interactions with the surrounding amino acid residues.

  • 2D Interaction Mapping with LIGPLOT+: [16][17][18][19][20]

    • Generate a 2D interaction diagram using LIGPLOT+ to clearly visualize the hydrogen bonds and hydrophobic contacts between the ligand and the receptor. This provides a detailed map of the key interactions driving the binding.

The following diagram illustrates the key interactions to look for between a kinase inhibitor and the active site.

kinase_interactions cluster_ligand Ligand cluster_kinase Kinase Active Site ligand 5-Fluoroimidazo[1,2-a]pyridine hinge Hinge Region ligand->hinge H-Bonds hydrophobic_pocket Hydrophobic Pocket ligand->hydrophobic_pocket Hydrophobic Interactions gatekeeper Gatekeeper Residue ligand->gatekeeper van der Waals dfg_motif DFG Motif ligand->dfg_motif Electrostatic

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and bioavailability.[1][2][3] However, this modification can also introduce specific challenges in the synthesis.

This guide provides in-depth, field-proven insights in a question-and-answer format to directly address issues you may encounter during your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride, which typically proceeds via the condensation of 2-amino-6-fluoropyridine with chloroacetaldehyde, followed by cyclization and salt formation.

Low or No Product Formation

Question: I am not observing any significant formation of the desired 5-Fluoroimidazo[1,2-a]pyridine. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product formation is a common issue that can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Let's break down the potential culprits and their solutions.

Causality and Troubleshooting Steps:

  • Poor Quality of Starting Materials:

    • 2-amino-6-fluoropyridine: This starting material can be susceptible to degradation. Ensure it is pure and dry.

    • Chloroacetaldehyde: Chloroacetaldehyde is notoriously unstable and can polymerize or decompose.[4][5][6] It is typically supplied as an aqueous solution. It is crucial to use a fresh, high-quality solution.

  • Sub-optimal Reaction Conditions:

    • Temperature: The initial condensation and subsequent cyclization are temperature-sensitive. Too low a temperature may lead to a sluggish or stalled reaction, while too high a temperature can promote side reactions and decomposition.

    • Solvent: The choice of solvent is critical. Protic solvents like ethanol or isopropanol are commonly used and can facilitate the reaction.[7]

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. It is essential to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Inefficient Cyclization:

    • The cyclization of the intermediate N-(2-oxoethyl)-2-amino-6-fluoropyridine is a key step. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the pyridine nitrogen, potentially slowing down the cyclization.

    • The presence of a base can be crucial for facilitating the cyclization by deprotonating the intermediate, thereby increasing its nucleophilicity.[8]

Experimental Protocol: Optimizing the Reaction

  • Starting Material Quality Check:

    • Verify the purity of 2-amino-6-fluoropyridine by melting point or NMR.

    • Use a freshly opened bottle of chloroacetaldehyde solution.

  • Reaction Setup and Monitoring:

    • Combine 2-amino-6-fluoropyridine (1 equivalent) and chloroacetaldehyde (1.1-1.2 equivalents) in a suitable solvent (e.g., ethanol).

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC every hour.

  • Promoting Cyclization:

    • If the reaction stalls (as indicated by the persistence of the starting material or intermediate on TLC), consider the addition of a mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to facilitate the cyclization.

Data Presentation: Temperature and Solvent Effects on Yield

ParameterCondition 1Condition 2Condition 3
Solvent EthanolIsopropanolToluene
Temperature 60°C80°C110°C
Base NoneNaHCO₃K₂CO₃
Typical Yield Low to ModerateModerate to HighVariable

Visualization: Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low or No Product check_sm Check Starting Material Quality start->check_sm sm_ok Purity & Stability OK? check_sm->sm_ok check_conditions Review Reaction Conditions conditions_ok Temp. & Solvent Optimal? check_conditions->conditions_ok check_cyclization Investigate Cyclization Step cyclization_ok Cyclization Complete? check_cyclization->cyclization_ok sm_ok->check_conditions Yes purify_sm Purify/Replace Starting Materials sm_ok->purify_sm No conditions_ok->check_cyclization Yes optimize_temp Optimize Temperature & Solvent conditions_ok->optimize_temp No add_base Add Mild Base (e.g., NaHCO₃) cyclization_ok->add_base No success Improved Yield cyclization_ok->success Yes purify_sm->start optimize_temp->start add_base->start

Caption: Troubleshooting workflow for low product yield.

Formation of Impurities and Side Products

Question: My reaction is producing significant amounts of impurities alongside the desired product. How can I identify and minimize them?

Answer: The formation of byproducts is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.

Causality and Troubleshooting Steps:

  • Polymerization of Chloroacetaldehyde: As mentioned, chloroacetaldehyde is prone to polymerization, especially at elevated temperatures or in the presence of impurities. This can lead to a complex mixture of byproducts and a lower yield of the desired product.

  • Formation of Regioisomers: While the reaction of 2-amino-6-fluoropyridine is expected to yield the 5-fluoro isomer, there is a possibility, though less likely due to steric hindrance, of reaction at the other nitrogen of the pyridine ring, leading to the formation of the 7-fluoro isomer. The presence of a base can influence the regioselectivity of the reaction.[8]

  • Over-alkylation: If the reaction conditions are too harsh, the product itself might undergo further reactions.

  • Incomplete Cyclization: The intermediate N-(2-oxoethyl)-2-amino-6-fluoropyridine may persist in the final product if the cyclization is not complete.

Experimental Protocol: Minimizing Impurity Formation

  • Control Reagent Addition: Add the chloroacetaldehyde solution dropwise to the solution of 2-amino-6-fluoropyridine at a controlled temperature to minimize polymerization.

  • Optimize Reaction Temperature: Start with a lower temperature (e.g., 60 °C) and gradually increase it only if the reaction is not proceeding.

  • Careful Use of Base: If a base is required to promote cyclization, use a mild, non-nucleophilic base in stoichiometric amounts. Excess strong base can lead to other side reactions.

  • Monitor Reaction Completion: Use TLC or LC-MS to ensure the reaction has gone to completion before workup. This will help to avoid isolating a mixture of the product and the uncyclized intermediate.

Visualization: Potential Side Reactions

side_reactions cluster_main Main Reaction cluster_side Side Reactions 2-amino-6-fluoropyridine 2-amino-6-fluoropyridine Intermediate Intermediate 2-amino-6-fluoropyridine->Intermediate + Chloroacetaldehyde 5-Fluoroimidazo[1,2-a]pyridine 5-Fluoroimidazo[1,2-a]pyridine Intermediate->5-Fluoroimidazo[1,2-a]pyridine Cyclization 7-Fluoro Isomer 7-Fluoro Isomer Intermediate->7-Fluoro Isomer Alternative Cyclization Over-alkylation Products Over-alkylation Products 5-Fluoroimidazo[1,2-a]pyridine->Over-alkylation Products Further Reaction Chloroacetaldehyde Chloroacetaldehyde Polymer Polymer Chloroacetaldehyde->Polymer Polymerization

Caption: Main reaction pathway and potential side reactions.

Difficulties in Purification and Salt Formation

Question: I am having trouble purifying the final product and forming the hydrochloride salt. What are the best practices?

Answer: Purification of imidazo[1,2-a]pyridines and their subsequent salt formation can be challenging due to their polar nature and potential for contamination with starting materials or byproducts.

Causality and Troubleshooting Steps:

  • Co-elution of Impurities: The polarity of the product and some impurities might be very similar, making separation by column chromatography difficult.

  • Product Solubility: The free base of 5-Fluoroimidazo[1,2-a]pyridine may have limited solubility in common organic solvents, making purification and handling challenging.

  • Hygroscopic Nature: Pyridine-containing compounds can be hygroscopic, which can affect the accuracy of weighing and subsequent reactions.[9]

  • Inefficient Salt Formation: The hydrochloride salt may not precipitate cleanly if the free base is not pure or if the wrong solvent system is used.

Experimental Protocol: Purification and Salt Formation

  • Purification of the Free Base:

    • After the reaction is complete, perform an aqueous workup to remove any water-soluble impurities.

    • Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can be effective.

    • Monitor the fractions carefully by TLC.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., cold diethyl ether) to remove any residual impurities, and dry under vacuum.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom in the synthesis?

A1: The fluorine atom is an electron-withdrawing group. This has two main effects:

  • It can decrease the nucleophilicity of the pyridine nitrogen, potentially making the cyclization step slower compared to the non-fluorinated analogue.

  • It can influence the polarity and solubility of the molecule, which may require adjustments to the purification strategy.

Q2: Can I use other halogenated acetaldehydes, like bromoacetaldehyde?

A2: Yes, bromoacetaldehyde can also be used and is sometimes more reactive than chloroacetaldehyde. However, it is also unstable and should be handled with care. The reaction conditions may need to be adjusted (e.g., lower temperature) to control the reactivity.

Q3: My final product is a dark oil instead of a solid. What should I do?

A3: A dark, oily product often indicates the presence of impurities, possibly from the polymerization of chloroacetaldehyde. It is crucial to purify the free base by column chromatography before attempting salt formation. If the purified free base is still an oil, it may be due to residual solvent. Ensure the product is thoroughly dried under high vacuum.

Q4: How can I confirm the formation of the correct regioisomer (5-fluoro vs. 7-fluoro)?

A4: The most definitive way to confirm the structure is by 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments can establish the connectivity and spatial relationships between the atoms in the molecule.

Q5: What is the best way to store chloroacetaldehyde?

A5: Chloroacetaldehyde is typically supplied as a 45-50% aqueous solution and should be stored in a refrigerator. It is important to check the manufacturer's recommendations for storage and handling. Anhydrous chloroacetaldehyde is highly unstable and not commercially available.[5][10]

III. References

  • ACS Publications. (2022). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • ACS Publications. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. [Link]

  • ACS Publications. (2016). 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. [Link]

  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]

  • ACS Publications. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • ResearchGate. (n.d.). Base-Mediated Synthesis of Ring-Fluorinated Imidazo[1,2-a]pyridines via Sequential C–F Substitutions. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

  • ResearchGate. (n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • Google Patents. (n.d.). Stabilization of chloroacetaldehydes.

  • PubMed Central. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • Wikipedia. (n.d.). Chloroacetaldehyde. [Link]

  • ACS Publications. (2014). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry. [Link]

  • sioc-journal.cn. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]

  • ResearchGate. (n.d.). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetaldehyde: Acute Exposure Guideline Levels. [Link]

  • PubMed. (2016). 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • PubMed Central. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]

Sources

Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important heterocyclic scaffold. Instead of a generic overview, we will directly address the specific, practical challenges and side reactions that can arise during synthesis, providing expert insights and actionable troubleshooting protocols.

Part A: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific issues you may be observing in your experiments.

Q1: My reaction is producing a mixture of regioisomers. How can I improve selectivity for the desired imidazo[1,2-a]pyridine?

A1: Root Cause Analysis & Mitigation Strategy

This is one of the most common challenges, particularly when using substituted 2-aminopyridines. The formation of regioisomers stems from the initial nucleophilic attack on your electrophile (e.g., α-haloketone, β-nitrostyrene). Both the endocyclic pyridine nitrogen (N-1) and the exocyclic amino group (-NH₂) can act as nucleophiles. The product distribution is a direct consequence of the competition between these two sites.

The key is to modulate the relative nucleophilicity of the two nitrogen atoms.

  • Attack at N-1 (Pyridine Nitrogen): This is typically the desired pathway for the classical synthesis of imidazo[1,2-a]pyridines. It leads to an N-alkylated pyridinium salt intermediate, which then undergoes intramolecular cyclization.[1][2]

  • Attack at -NH₂ (Amino Nitrogen): This leads to an alternative intermediate and ultimately a different, undesired regioisomeric product.

Controlling Factors and Solutions:

  • Basicity and Solvent Polarity: The choice of base and solvent is critical. In basic media, the nucleophilicity of the exocyclic amino group can be enhanced, potentially favoring the undesired pathway. Conversely, in the presence of a base, the pyridine nitrogen's nucleophilicity is increased, which can favor the desired Michael addition in reactions with substrates like β-nitrostyrenes.[3]

    • Recommendation: For classical condensation with α-haloketones, running the reaction under neutral or slightly acidic conditions, often just by refluxing in a solvent like ethanol or dioxane, can favor the initial attack at the more nucleophilic pyridine nitrogen.[4] Using a mild, non-nucleophilic base like NaHCO₃ can improve yields without dramatically altering selectivity.[1][2]

  • Electronic Effects of Substituents:

    • Electron-donating groups (EDGs) on the 2-aminopyridine ring increase the electron density of the ring and the basicity of the N-1 nitrogen, generally favoring the desired reaction pathway.

    • Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the N-1 nitrogen, which can make the exocyclic amino group more competitive, leading to isomer mixtures. This is a known issue in Groebke-Blackburn-Bienaymé (GBB) reactions, where 2-aminopyridines with EWGs may fail to react.[5]

Troubleshooting Protocol: Optimizing Regioselectivity

  • Solvent Screen: Set up parallel reactions in a range of solvents with varying polarity.

    • Polar Protic: Ethanol, Methanol

    • Polar Aprotic: DMF, Acetonitrile

    • Non-polar: Toluene, Dioxane

  • Monitor Intermediate Formation: Use TLC or LC-MS to track the formation of the key pyridinium salt intermediate versus other species.

  • Base Evaluation: If a base is required, compare a mild inorganic base (K₂CO₃, NaHCO₃) with a non-nucleophilic organic base (DIPEA). Avoid strong bases like NaH or t-BuOK unless specifically required by the methodology, as they can promote side reactions.

  • Temperature Control: Run the initial alkylation step at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 60 °C) before proceeding to a higher temperature for the cyclization, if necessary.

Q2: My Groebke-Blackburn-Bienaymé (GBB) reaction has low yield and a major byproduct. What is happening?

A2: Identifying the Common GBB Side Product

The Groebke-Blackburn-Bienaymé (GBB) is a powerful three-component reaction (2-aminopyridine, aldehyde, isocyanide) for synthesizing 3-aminoimidazo[1,2-a]pyridines.[4] However, a common pitfall is the formation of a classic Ugi reaction adduct as a side product.[5]

This occurs when the reaction pathway deviates from the intended sequence. The GBB reaction relies on the formation of an imine from the 2-aminopyridine and aldehyde, followed by nucleophilic attack by the isocyanide and subsequent cyclization. If conditions are not optimal, these components can rearrange through a different pathway.

Causality and Troubleshooting:

  • Catalyst Choice: The GBB reaction is typically acid-catalyzed. The nature and strength of the acid are crucial. Strong Lewis acids like Sc(OTf)₃ are effective but can sometimes promote side reactions if not used correctly.[6] Milder Brønsted acids like acetic acid (AcOH) or ammonium chloride (NH₄Cl) are often preferred, especially for sensitive substrates.[5][7]

  • Reactant Concentration: High concentrations of the aldehyde and isocyanide can sometimes favor the undesired Ugi pathway. In DNA-encoded library (DEL) synthesis, it was found that increasing the final concentration of the DNA-conjugated aminopyridine significantly enhanced the desired GBB reaction.[8]

  • Solvent Effects: Alcohols like methanol are not innocent solvents; they can act as co-catalysts by facilitating proton transfer steps, which can be crucial for accelerating the desired cyclization.[9]

Troubleshooting Flowchart for GBB Reactions

GBB_Troubleshooting start Low Yield in GBB Reaction check_byproduct Analyze Crude Mixture by LC-MS. Is there a mass corresponding to an Ugi adduct? start->check_byproduct yes_ugi Ugi Adduct Detected check_byproduct->yes_ugi Yes no_ugi No Ugi Adduct check_byproduct->no_ugi No ugi_sol_1 Optimize Catalyst: - Switch from Lewis to Brønsted acid (e.g., AcOH, NH4Cl). - Screen catalyst loading (10-30 mol%). yes_ugi->ugi_sol_1 ugi_sol_2 Adjust Concentration: - Increase concentration of limiting reagent (aminopyridine). - Consider slower addition of isocyanide. yes_ugi->ugi_sol_2 no_ugi_sol_1 Check Starting Materials: - Verify purity of aldehyde and isocyanide. - Ensure aminopyridine is dry. no_ugi->no_ugi_sol_1 no_ugi_sol_2 Optimize Conditions: - Screen solvents (MeOH, EtOH, MeCN). - Increase reaction temperature moderately (e.g., 60-80 °C). no_ugi->no_ugi_sol_2

Caption: Troubleshooting decision tree for low-yield GBB reactions.

Q3: My reaction mixture is turning dark brown or black, resulting in a low yield of impure product. What causes this decomposition?

A3: Understanding Polymerization and Degradation

The formation of dark, tar-like materials is usually indicative of polymerization or decomposition of starting materials or reactive intermediates. 2-Aminopyridine and its derivatives can be susceptible to self-condensation or polymerization under harsh conditions.[10]

Primary Causes:

  • High Temperatures: Many imidazo[1,2-a]pyridine syntheses require heat, but excessive temperatures (>120-150 °C) for prolonged periods can promote undesired pathways, especially without a catalyst to lower the activation energy of the desired reaction.[2]

  • Strong Bases: Strong bases can deprotonate various positions on the starting materials, creating highly reactive species that can lead to polymerization.

  • Oxygen Sensitivity: Some intermediates may be sensitive to air oxidation, which can generate colored impurities and radical species that initiate polymerization. While many modern methods use air as a green oxidant, this is a controlled process; uncontrolled oxidation is detrimental.[11]

Mitigation Strategies:

StrategyActionRationale
Temperature Control Run reactions at the lowest effective temperature. Use microwave irradiation for rapid, uniform heating to reduce overall reaction time and minimize thermal decomposition.[1][2]Minimizes the energy available for high-activation-energy side reactions like polymerization.
Inert Atmosphere If oxidation is suspected, degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon).Prevents the formation of colored oxidative byproducts and radical initiators.
Controlled Addition Add one of the reactive partners (e.g., the α-haloketone) slowly to a solution of the other (the 2-aminopyridine) at a controlled temperature.Keeps the concentration of the reactive electrophile low, favoring the desired bimolecular reaction over polymerization.
Catalyst Use Employ a suitable catalyst (e.g., Iodine, Cu(I), KI/TBHP) to promote the desired reaction under milder conditions.[11][12]A catalyzed reaction has a lower activation energy, allowing it to proceed efficiently at lower temperatures where decomposition is less likely.

Part B: Frequently Asked Questions (Concept-Oriented Q&A)

Q4: What are the fundamental mechanistic steps, and where do side reactions typically originate?

A4: The Core Mechanism and Its Vulnerabilities

The most common synthesis, the Tschitschibabin reaction, involves two key steps:

  • Sₙ2 Alkylation: The pyridine nitrogen (N-1) of 2-aminopyridine attacks the α-carbon of an α-halocarbonyl compound, displacing the halide and forming a pyridinium salt intermediate.[1]

  • Intramolecular Cyclization/Condensation: The exocyclic amino group attacks the carbonyl carbon of the side chain. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

Visualizing the Mechanistic Crossroads

Mechanism_Pathway cluster_main Desired Pathway cluster_side Side Reaction Pathways SM 2-Aminopyridine + α-Haloketone N1_Attack Step 1: Nucleophilic Attack (Pyridine N-1) SM->N1_Attack NH2_Attack Side Reaction 1: Attack from Amino -NH₂ SM->NH2_Attack Incorrect Regiochemistry Intermediate Pyridinium Salt Intermediate N1_Attack->Intermediate Cyclization Step 2: Intramolecular Cyclization & Dehydration Intermediate->Cyclization Polymerization Side Reaction 2: Decomposition/ Polymerization Intermediate->Polymerization Harsh Conditions Product Imidazo[1,2-a]pyridine (Desired Product) Cyclization->Product Regioisomer Undesired Regioisomer NH2_Attack->Regioisomer

Caption: The main synthetic pathway versus common side reaction origins.

Side reactions originate when these steps are disrupted:

  • Step 1 Disruption (Regioselectivity): If the exocyclic -NH₂ attacks the α-halocarbonyl first, it leads down the path to a different heterocyclic system. This is governed by the factors discussed in Q1 .

  • Step 2 Disruption (Incomplete Cyclization): If the pyridinium intermediate is stable and the cyclization/dehydration step is slow or reversible, the reaction may stall, leading to low yields. This can be addressed by using a dehydrating agent or ensuring conditions (e.g., sufficient heat, acid/base catalysis) favor the final aromatization step.

Q5: Are there "greener" synthetic methods that can help minimize side reactions and simplify purification?

A5: Yes, modern synthetic strategies increasingly focus on sustainability and efficiency, which inherently leads to fewer side products.

Green chemistry principles align perfectly with the goal of minimizing side reactions. By improving atom economy and avoiding harsh reagents, these methods often provide cleaner reaction profiles.

Promising Green Approaches:

  • Catalyst-Free and Solvent-Free Reactions: Certain substrates, like α-bromo/chloroketones and 2-aminopyridines, can react efficiently at moderate temperatures (e.g., 60 °C) without any catalyst or solvent.[2] This minimalist approach eliminates side reactions caused by solvents or catalysts and simplifies workup dramatically.

  • Water as a Green Solvent: Ultrasound-assisted C-H functionalization using a KI/tert-butyl hydroperoxide system has been successfully performed in water, offering mild conditions and avoiding metal catalysts.[11]

  • Multicomponent Reactions (MCRs) in Green Solvents: The GBB reaction, a prime example of an MCR, has been adapted to use sustainable solvents like eucalyptol, reducing the environmental impact and often leading to clean product formation.[3]

  • Photocatalysis: Visible-light-mediated aerobic oxidative cyclization provides a metal-free pathway to certain imidazo[1,2-a]pyridines, using inexpensive organic dyes and atmospheric oxygen as the oxidant.[4] These reactions are often highly selective and proceed under very mild conditions.

Experimental Protocol: Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is adapted from the work of Zhu and colleagues and exemplifies a greener, simplified approach.[2]

  • Reactant Preparation: In a 25 mL round-bottom flask, combine 2-aminopyridine (1.0 mmol, 94 mg) and 2-bromoacetophenone (1.0 mmol, 199 mg).

  • Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser. No solvent is added.

  • Heating: Place the flask in a preheated oil bath at 60 °C.

  • Stirring: Stir the molten mixture vigorously. The reaction will proceed in the liquid phase of the reactants.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, the solidified crude product can be directly purified. Dissolve the solid in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel to yield the pure product. This method avoids large volumes of solvent for the reaction itself and often results in a very clean crude product, simplifying purification.

References

  • Barros, F. W. A., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Saada, M., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]

  • Velázquez-Hernández, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(12), 2795. [Link]

  • El-Massaoudi, M., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 97, 00010. [Link]

  • Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]

  • Popova, Y., & Mladenova, R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35301–35315. [Link]

  • Kumar, R. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38501-38515. [Link]

  • Riva, E., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Hwang, H., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4669–4674. [Link]

  • Sharma, V., Kumar, V., & Singh, P. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Li, H., et al. (2015). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 58(15), 6172-6183. [Link]

  • Gadais, C. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? ResearchGate. [Link]

  • Riva, E., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]

  • Redd, J. T., & Cannon, J. S. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 51(40), 5270-5272. [Link]

  • de Freitas, R. P., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

Sources

Technical Support Center: Strategies to Mitigate P-glycoprotein (P-gp) Efflux of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address challenges related to P-glycoprotein (P-gp) mediated efflux. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What is P-glycoprotein (P-gp) and why is it a concern for my imidazo[1,2-a]pyridine-based drug candidate?

A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide variety of structurally diverse compounds out of cells.[1] This process is a natural defense mechanism, protecting sensitive organs like the brain from potentially toxic substances and limiting the absorption of xenobiotics from the gut.[1][2]

For drug development, particularly for orally administered drugs or those targeting the central nervous system (CNS), P-gp is a significant hurdle.[3] If your imidazo[1,2-a]pyridine compound is a P-gp substrate, you may encounter:

  • Reduced Oral Bioavailability: P-gp in the apical membrane of intestinal enterocytes can pump your compound back into the gut lumen, decreasing its absorption into the bloodstream.[1][4]

  • Poor Brain Penetration: P-gp is highly expressed at the blood-brain barrier (BBB) and will actively transport your compound from the brain back into circulation, limiting its therapeutic efficacy for CNS targets.[3][5]

  • Multidrug Resistance (MDR): In oncology, cancer cells can overexpress P-gp, leading to the efflux of chemotherapeutic agents, including some imidazo[1,2-a]pyridine compounds, rendering the cells resistant to treatment.[2][6][7]

Q2: How can I determine if my imidazo[1,2-a]pyridine compound is a P-gp substrate?

A2: Several in vitro assays can help you determine if your compound is a P-gp substrate. The most common are:

  • Bidirectional Permeability Assay: This is considered the "gold standard" and uses polarized cell monolayers, such as Caco-2 or MDCK-MDR1 cells, that express P-gp.[8][9] You measure the transport of your compound from the apical (AP) to the basolateral (BL) side and vice versa. A significantly higher basolateral-to-apical (B-A) transport compared to the apical-to-basolateral (A-B) transport, indicated by an efflux ratio (ER) greater than 2, suggests active efflux.[10]

  • ATPase Activity Assay: P-gp utilizes ATP hydrolysis to power the efflux of its substrates. This assay measures the rate of ATP consumption by P-gp in the presence of your compound. An increase in ATPase activity suggests your compound is a substrate.[11]

  • Cellular Accumulation/Efflux Assays: These assays measure the intracellular accumulation of a fluorescent P-gp substrate (e.g., Rhodamine 123) in the presence of your test compound. If your compound competes with the fluorescent substrate for P-gp binding, you will observe an increase in intracellular fluorescence.

Q3: What are the primary strategies to overcome P-gp efflux of my imidazo[1,2-a]pyridine compound?

A3: There are three main approaches to mitigate P-gp efflux:

  • Structural Modification of the Compound: This involves altering the chemical structure of your imidazo[1,2-a]pyridine to reduce its recognition by P-gp. This is often the most desirable long-term strategy.

  • Co-administration with a P-gp Inhibitor: Using a second compound to block P-gp function can increase the bioavailability and CNS penetration of your primary compound.[4]

  • Formulation-based Strategies: Encapsulating your compound in novel drug delivery systems, such as nanoparticles or lipid-based formulations, can help bypass P-gp-mediated efflux.[4][12]

Troubleshooting Guides

Troubleshooting Guide 1: High Efflux Ratio in Bidirectional Permeability Assay

Issue: My imidazo[1,2-a]pyridine compound shows a high efflux ratio (ER > 2) in the Caco-2 or MDCK-MDR1 assay, indicating it's a P-gp substrate. How can I address this?

Causality: A high ER confirms that your compound is actively transported by an efflux pump, most likely P-gp in these cell lines. This will likely translate to poor oral absorption and/or limited brain penetration in vivo.

Solutions:

Option 1: Structural Modification (Lead Optimization)

This is a proactive approach during the drug discovery phase. The goal is to modify the chemical structure to reduce its affinity for P-gp without compromising its therapeutic activity.

  • Reduce Hydrogen Bond Donors (HBDs): An increased number of HBDs can enhance P-gp recognition.[13] Systematically replacing HBDs can decrease the efflux potential.[3]

  • Decrease Lipophilicity (within limits): While P-gp substrates are often lipophilic, excessively high lipophilicity can also lead to non-specific binding and poor solubility. Modulating lipophilicity to an optimal range is key.

  • Modify Basic Nitrogen Centers: Many P-gp substrates contain basic nitrogen atoms. Reducing the pKa of these centers, for instance by introducing fluorine atoms nearby, can lower P-gp efflux.[3]

  • Remove Hydrogen Bond Acceptors (HBAs): Similar to HBDs, removing HBAs can also reduce interactions with P-gp.[3]

  • Increase Steric Hindrance: Adding bulky groups near potential P-gp interaction sites can sterically hinder the binding of the compound to the transporter.

Workflow for Structural Modification:

A High Efflux Compound B Identify Potential P-gp Pharmacophores (HBDs, HBAs, Basic Centers) A->B C Synthesize Analogs with Systematic Modifications B->C D Re-screen in Bidirectional Permeability Assay C->D E Analyze Structure-Efflux Relationship (SER) D->E E->C Iterate Design F Prioritize Candidates with Low ER & Retained Potency E->F

Caption: Iterative workflow for reducing P-gp efflux through structural modification.

Option 2: Co-administration with a P-gp Inhibitor

If structural modification is not feasible, co-administering a P-gp inhibitor can be a viable strategy.

  • First-generation inhibitors: Verapamil, Cyclosporine A. These are often substrates themselves and can have off-target effects.[2][4]

  • Second and third-generation inhibitors: Elacridar, Tariquidar. These are more potent and specific P-gp inhibitors.[4]

Table 1: Common P-gp Inhibitors for In Vitro Assays

InhibitorGenerationTypical Concentration (in vitro)Notes
VerapamilFirst50-100 µMAlso a substrate; can have cardiovascular effects.
Cyclosporine AFirst5-10 µMImmunosuppressant; potent inhibitor.[8]
Elacridar (GF120918)Third1-5 µMHighly potent and specific.[4][8]
Fumitremorgin CN/A10 µMPrimarily a BCRP inhibitor, but useful for ruling out BCRP involvement.[10]

Experimental Protocol: Bidirectional Permeability Assay with P-gp Inhibitor

This protocol will help you confirm that the observed efflux is P-gp mediated.

  • Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on Transwell® inserts for approximately 21 days to allow for differentiation and monolayer formation.[10][14]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and within the acceptable range for your laboratory (typically >300 Ω·cm²).[10] Perform a Lucifer Yellow rejection assay to confirm tight junction integrity.

  • Compound Preparation: Prepare stock solutions of your imidazo[1,2-a]pyridine compound and a known P-gp inhibitor (e.g., 1 µM Elacridar).

  • Assay Setup:

    • For A-B permeability: Add your compound (with and without the P-gp inhibitor) to the apical (AP) chamber.

    • For B-A permeability: Add your compound (with and without the P-gp inhibitor) to the basolateral (BL) chamber.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).[14]

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of your compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

  • Interpretation: A significant reduction in the ER in the presence of the P-gp inhibitor confirms that your compound is a P-gp substrate.

Troubleshooting Guide 2: Low Compound Recovery in Caco-2 Assay

Issue: I'm observing low overall recovery of my imidazo[1,2-a]pyridine compound after the permeability assay (<70%).

Causality: Low recovery can invalidate your permeability results. It suggests that the compound is being lost during the assay due to several factors.

Solutions:

  • Check for Compound Stability:

    • Action: Incubate your compound in the assay buffer at 37°C for the duration of the experiment and analyze for degradation.

    • Rationale: Imidazo[1,2-a]pyridines can be susceptible to metabolic degradation by enzymes present in Caco-2 cells.[15]

  • Evaluate Non-specific Binding:

    • Action: Use low-binding plates and pipette tips. You can also pre-incubate the plate with a solution of your compound to saturate non-specific binding sites.

    • Rationale: Hydrophobic compounds can adsorb to plastic surfaces, leading to an underestimation of the concentration in solution.[10]

  • Assess Intracellular Sequestration:

    • Action: At the end of the permeability assay, lyse the cells and quantify the amount of compound trapped inside.

    • Rationale: Highly lipophilic compounds can accumulate in the cell membrane or intracellular organelles.

  • Rule out Contamination:

    • Action: Ensure all reagents and equipment are sterile to prevent microbial growth that could metabolize your compound.

    • Rationale: Contamination can lead to unpredictable compound loss.

Workflow for Troubleshooting Low Recovery:

A Low Compound Recovery (<70%) B Assess Compound Stability in Buffer A->B C Investigate Non-specific Binding (Use low-binding plates) A->C D Quantify Intracellular Compound (Cell Lysis) A->D E Check for Contamination A->E F Refine Protocol Based on Findings B->F C->F D->F E->F

Sources

Technical Support Center: Scaling Up 5-Fluoroimidazo[1,2-a]pyridine hydrochloride Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the process development and scale-up of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. Our focus is on providing practical, field-tested insights and troubleshooting strategies to anticipate and overcome common challenges in this process.

Introduction: The Scale-Up Challenge

5-Fluoroimidazo[1,2-a]pyridine is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] While its synthesis on a gram scale may be straightforward, scaling up production presents significant hurdles in terms of reaction control, impurity profiling, process safety, and final product quality. This document serves as a comprehensive resource, structured in a question-and-answer format, to address specific issues you may encounter.

Section 1: Synthesis and Process Overview

The most common and scalable synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][4] For the target molecule, this translates to the reaction of 2-amino-6-fluoropyridine with a 2-haloacetaldehyde equivalent, followed by cyclization and subsequent formation of the hydrochloride salt.

General Synthesis Workflow

The overall production process can be visualized as a multi-stage workflow, where careful control at each step is critical for success.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Purification & Isolation cluster_2 Salt Formation & Finishing Reactants 1. Reactant Dosing (2-Amino-6-fluoropyridine + Chloroacetaldehyde) Reaction 2. Reaction & Cyclization (Controlled Temperature) Reactants->Reaction Exothermic Step Workup 3. Aqueous Work-up (Quench & Phase Split) Reaction->Workup Purification 4. Crystallization (Free Base) Workup->Purification Salt 5. HCl Salt Formation (Solvent + HCl gas/soln) Purification->Salt Isolation 6. Isolation & Drying (Filtration & Vacuum) Salt->Isolation

Caption: High-level workflow for 5-Fluoroimidazo[1,2-a]pyridine HCl production.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up.

Part A: Reaction and Conversion Issues

Question: My reaction is stalling, showing incomplete conversion of the 2-amino-6-fluoropyridine starting material. What are the likely causes?

Answer: Incomplete conversion is a frequent scale-up issue. The primary causes are often related to reaction kinetics, stoichiometry, and mixing.

  • Insufficient Mixing: In large reactors, inadequate agitation can create "dead zones" where reactants are not effectively mixed. This leads to localized areas of low reactant concentration, slowing the reaction rate.

    • Recommendation: Increase agitation speed, if possible without compromising safety or introducing excessive shear. Evaluate the reactor's impeller design for its suitability for the reaction mass viscosity and volume.

  • Temperature Control: The initial N-alkylation step is typically exothermic. If the reactor's cooling system cannot efficiently remove the heat of reaction, you may need to slow the addition rate of the chloroacetaldehyde. This slower rate can sometimes lead to the perception of a "stalled" reaction if not monitored over the entire addition period.

    • Recommendation: Profile the reaction's heat flow using reaction calorimetry (RC1) on a lab scale to predict the thermal profile at scale. Ensure the plant reactor has sufficient cooling capacity.

  • Reagent Quality and Stoichiometry:

    • Chloroacetaldehyde Instability: Chloroacetaldehyde is often supplied as a 50 wt% solution in water and can be unstable. Titrate the solution to confirm its concentration before use. Degradation will lead to an under-stoichiometric addition.

    • Recommendation: Always verify the concentration of the chloroacetaldehyde solution via titration prior to charging it to the reactor. Using a slight excess (1.05-1.10 equivalents) can sometimes drive the reaction to completion, but this must be balanced against the potential for increased impurity formation.

Question: I'm observing a significant amount of a dark, tarry side product. What is it and how can I prevent it?

Answer: The formation of dark, polymeric, or tarry material is often due to the self-condensation of chloroacetaldehyde, especially under basic conditions or at elevated temperatures. The starting 2-aminopyridine is basic enough to catalyze this decomposition.

  • Mechanism: Chloroacetaldehyde can undergo aldol-type condensation reactions, which are accelerated by heat and localized high concentrations.

  • Prevention Strategy: The most effective strategy is to maintain a low concentration of free chloroacetaldehyde throughout the reaction.

    • Controlled Addition: Add the chloroacetaldehyde solution sub-surface and slowly to the well-agitated solution of 2-amino-6-fluoropyridine. This ensures it reacts quickly rather than accumulating and decomposing.

    • Temperature Management: Keep the reaction temperature as low as feasible while maintaining an acceptable reaction rate. For many imidazo[1,2-a]pyridine syntheses, temperatures between 60-80°C are common, but this should be optimized for your specific process.[5]

Part B: Work-up and Purification

Question: During the aqueous work-up, I'm experiencing emulsion issues, making phase separation difficult and slow. How can I resolve this?

Answer: Emulsions are common when scaling up, especially when dealing with basic nitrogen heterocycles.

  • Cause: The product and intermediates can act as surfactants, stabilizing the oil-in-water or water-in-oil mixture. Vigorous agitation during quenching or extraction can exacerbate this.

  • Solutions:

    • Adjust pH: Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) to keep the product in its free base form and in the organic layer.

    • Add Brine: Adding a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous phase, which helps to break emulsions by "salting out" the organic components.

    • Reduce Agitation: During extraction, use lower agitation speeds—just enough to ensure surface area contact without creating a stable emulsion.

    • Solvent Choice: If possible, use a solvent with a significantly different density from water (e.g., toluene, methyl t-butyl ether) to facilitate a sharper phase split.

Question: My crystallization of the free base gives a fine powder that is difficult to filter and traps solvent. What can I do?

Answer: Particle size is a critical quality attribute that is highly dependent on the crystallization conditions. Fine powders are often the result of rapid, uncontrolled crystallization (crashing out).

  • Control the Supersaturation: The goal is to generate supersaturation slowly so that crystal growth is favored over nucleation.

    • Cooling Profile: Implement a slow, controlled cooling ramp instead of shocking the solution with a rapid temperature drop. A typical profile might be cooling from 80°C to 20°C over 4-6 hours.

    • Anti-Solvent Addition: If using an anti-solvent, add it slowly to a seeded solution of the product. This maintains a controlled level of supersaturation.

  • Seeding: Introduce a small quantity of pre-isolated, high-quality crystals (a seed bed) at the point of supersaturation. This provides a surface for crystal growth to occur, leading to larger, more uniform particles.

Part C: Salt Formation and Final Product

Question: When forming the hydrochloride salt, my product "oils out" before crystallizing, leading to poor quality material. How can I achieve direct crystallization?

Answer: "Oiling out" or liquid-liquid phase separation during salt formation is a classic problem. It occurs when the supersaturation of the salt is so high that it exceeds the solubility limit of the liquid salt form before reaching the crystallization point.

  • Solvent System is Key: The choice of solvent is paramount. You need a system where the free base is highly soluble, but the hydrochloride salt has low solubility.

    • Recommended Solvents: Isopropanol (IPA), ethanol, or ethyl acetate are commonly used. A mixture, such as IPA/Toluene, can also be effective.

  • Control HCl Addition:

    • Gaseous HCl: Bubbling dry HCl gas into the solution is a clean method often used in manufacturing.[6] The addition must be slow and controlled to avoid localized high concentrations.[6]

    • HCl in Solvent: Using a solution of HCl in a compatible solvent (e.g., HCl in IPA) allows for more precise stoichiometric control.

  • Temperature: Perform the salt formation at an elevated temperature (e.g., 40-50°C) where the salt has some solubility. This allows for crystallization to occur directly from the solution upon cooling, bypassing the "oiled out" state.

Problem Potential Cause Recommended Action
Low Yield Poor mixing; Reagent degradation; Incorrect temperature.Increase agitation; Titrate reagents; Profile reaction with calorimetry.
Tarry Side Products Chloroacetaldehyde self-condensation.Slow, sub-surface addition of chloroacetaldehyde; Maintain moderate temp.
Work-up Emulsion Product acting as a surfactant.Add brine; Adjust pH; Reduce agitation during extraction.
"Oiling Out" on Salt Formation Uncontrolled supersaturation; Poor solvent choice.Use IPA or Ethanol; Add HCl solution slowly at elevated temperature; Seed the batch.
Final Product Off-Color Impurity carry-over; Thermal degradation.Improve free base purification; Ensure final product is dried at a moderate temperature.
Table 1: Troubleshooting Summary
Section 3: Scale-Up Specific FAQs

Question: How does heat transfer change upon scale-up, and what are the safety implications?

Answer: This is one of the most critical considerations in process scale-up. As you increase the reactor volume, the surface area-to-volume ratio decreases dramatically. This means the reactor's ability to remove heat (via the jacket) does not keep pace with the heat being generated by the reaction mass.

  • Causality: A reaction that is easily controlled with an ice bath in the lab can become a dangerous runaway reaction in a 2000 L reactor if the heat generation rate exceeds the maximum heat removal rate. The reaction between 2-aminopyridines and α-haloketones is exothermic.

  • Self-Validating System:

    • Perform DSC/RC1 Analysis: Use Differential Scanning Calorimetry (DSC) to determine the total heat of reaction (ΔH). Use Reaction Calorimetry (RC1) to understand the rate of heat release under your process conditions.

    • Calculate MTSR: Determine the Maximum Temperature of the Synthesis Reaction (MTSR). This is the maximum temperature the reaction would reach under adiabatic conditions (i.e., with total cooling failure).

    • Ensure Safety Margin: Ensure the MTSR is well below the boiling point of the solvent and the decomposition temperature of any components in the reaction mixture. If it is too high, the process must be redesigned (e.g., by running semi-batch with controlled addition, or by using a more dilute system).

Troubleshooting_Logic Start Low Yield or Incomplete Conversion Check_Reagents Are starting material assays correct? Start->Check_Reagents Check_Temp Was the reaction temperature maintained? Check_Reagents->Check_Temp Yes Titrate Action: Titrate reagents. Adjust stoichiometry. Check_Reagents->Titrate No Check_Mixing Is agitation sufficient for the vessel scale? Check_Temp->Check_Mixing Yes Calibrate Action: Calibrate probes. Review batch record. Check_Temp->Calibrate No Increase_Agitation Action: Increase RPM or evaluate impeller design. Check_Mixing->Increase_Agitation No Root_Cause_Found Problem Resolved Check_Mixing->Root_Cause_Found Yes Titrate->Root_Cause_Found Calibrate->Root_Cause_Found Increase_Agitation->Root_Cause_Found

Caption: Decision-making flowchart for troubleshooting low reaction yield.

Question: What analytical methods are essential for monitoring the process at scale?

Answer: Robust in-process controls (IPCs) are essential for a reproducible process.

  • HPLC: High-Performance Liquid Chromatography is the workhorse analytical tool. You will need validated methods to:

    • Confirm the identity and purity of starting materials.

    • Monitor reaction progress (disappearance of starting material, appearance of product).

    • Determine the purity of the isolated free base and final hydrochloride salt.

    • Quantify key impurities.

  • GC: Gas Chromatography can be used to monitor residual solvents in the final product to ensure they are below ICH (International Council for Harmonisation) limits.

  • KF Titration: Karl Fischer titration is used to determine the water content of the final product, which is a critical quality specification.

Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 5-Fluoroimidazo[1,2-a]pyridine (Free Base)

This is a representative procedure and must be optimized for your specific equipment and scale.

  • Vessel Setup: Charge a clean, dry, glass-lined reactor with 2-amino-6-fluoropyridine (1.0 eq) and a suitable solvent such as ethanol or isopropanol (5-10 volumes).

  • Inerting: Inert the vessel with nitrogen.

  • Heating: Heat the stirred mixture to 70-75°C.

  • Reagent Addition: Slowly add an aqueous solution of chloroacetaldehyde (~50 wt%, 1.05 eq) to the reactor via a dosing pump over 2-4 hours. Maintain the internal temperature at 70-75°C. The addition is exothermic and may require active cooling.

  • Reaction Hold: Stir the reaction mixture at 70-75°C for an additional 4-8 hours after the addition is complete.

  • In-Process Control (IPC): Take a sample and analyze by HPLC to confirm the consumption of 2-amino-6-fluoropyridine (<1.0% remaining).

  • Cooling & Quench: Cool the reaction mixture to 20-25°C. Add water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Basification & Extraction: Adjust the pH to >10 with an aqueous base (e.g., 20% sodium hydroxide). Separate the organic phase. Extract the aqueous phase again with the organic solvent.

  • Solvent Swap & Crystallization: Combine the organic phases and distill to a minimum volume. Add a crystallization solvent (e.g., heptane) and cool slowly to 0-5°C to crystallize the free base.

  • Isolation: Filter the solid product, wash with cold heptane, and dry under vacuum.

Protocol 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the isolated 5-Fluoroimidazo[1,2-a]pyridine free base in isopropanol (IPA) (8-12 volumes) at 45-50°C.

  • Filtration: Perform a clarifying filtration to remove any particulate matter.

  • HCl Addition: While maintaining the temperature at 45-50°C, slowly charge a solution of HCl in IPA (or bubble in gaseous HCl) until the pH of the solution is between 1 and 2.

  • Crystallization: The hydrochloride salt should begin to crystallize. Hold at 45-50°C for 1 hour.

  • Cooling: Cool the slurry slowly to 0-5°C over 3-5 hours and hold for an additional 2 hours.

  • Isolation & Drying: Filter the product, wash the cake with cold IPA, and dry under vacuum at <50°C until residual solvents meet specification.

Section 5: Safety and Handling

Safe handling of all chemicals is paramount. The table below summarizes key hazards. Always consult the full Safety Data Sheet (SDS) for each chemical before handling.[7][8]

Chemical Key Hazards Recommended PPE Handling Precautions
2-Amino-6-fluoropyridine Toxic if swallowed, skin irritant, eye irritant.Nitrile gloves, safety glasses, lab coat.Handle in a well-ventilated area or fume hood. Avoid creating dust.
Chloroacetaldehyde (50% soln) Toxic, corrosive, suspected mutagen.Chemical resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, lab coat.Use in a closed system or fume hood. Highly reactive.
Pyridine-based compounds Harmful if swallowed or inhaled. Potential for liver and nervous system effects with chronic exposure.Nitrile gloves, safety glasses, lab coat.Use in a well-ventilated area.
Hydrochloric Acid (HCl) Corrosive, causes severe skin burns and eye damage.Acid-resistant gloves, chemical splash goggles, face shield, lab coat.Handle in a fume hood. Have an appropriate neutralizer (e.g., sodium bicarbonate) readily available.
Table 2: Safety and Handling of Key Chemicals
References
  • PubMed. (2020). Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Available at: [Link]

  • Google Patents. (2014). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • PubMed. (2020). Synthesis of Imidazo[1,2- a]pyridines: Triflic Anhydride-Mediated Annulation of 2 H-Azirines with 2-Chloropyridines. Available at: [Link]

  • ACS Omega. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available at: [Link]

  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

  • Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Available at: [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available at: [Link]

  • PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]

  • PubMed. (n.d.). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. Available at: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • PubMed. (n.d.). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine-D5. Available at: [Link]

  • PubMed. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Available at: [Link]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available at: [Link]

  • PubMed Central. (n.d.). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Available at: [Link]

  • ResearchGate. (2013). (PDF) One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]

  • MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Available at: [Link]

  • ResearchGate. (2023). (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Available at: [Link]

Sources

Validation & Comparative

A Spectroscopic Vade Mecum: Differentiating Isomers of Imidazo[1,2-a]pyridine for the Discerning Scientist

Author: BenchChem Technical Support Team. Date: February 2026

The Isomeric Landscape: A Structural Overview

The fundamental difference between the isomers lies in the fusion of the imidazole and pyridine rings, which profoundly influences their electronic distribution, and consequently, their spectroscopic signatures.

G cluster_0 Imidazo[1,2-a]pyridine cluster_1 Imidazo[1,5-a]pyridine cluster_2 Imidazo[4,5-b]pyridine cluster_3 Imidazo[4,5-c]pyridine imidazo[1,2-a]pyridine imidazo[1,5-a]pyridine imidazo[4,5-b]pyridine imidazo[4,5-c]pyridine

Caption: The four key isomers of imidazo[1,2-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The distinct electronic environments of the protons and carbons in each isomer give rise to unique chemical shifts and coupling constants.

Comparative ¹H and ¹³C NMR Data

The following table summarizes typical chemical shifts for the parent, unsubstituted isomers. It is crucial to note that these values can be significantly influenced by substituents.

IsomerPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Imidazo[1,2-a]pyridine 2~7.5~117
3~7.9~108
5~7.6~124
6~6.8~112
7~7.1~123
8~8.1~117
8a-~145
Imidazo[1,5-a]pyridine 1~7.9~129
3~7.3~117
4~7.4~135
5~6.6~113
6~7.0~120
7~8.2~119
7a-~141
Imidazo[4,5-b]pyridine 2~8.2~143
5~8.3~143
6~7.2~119
7~8.0~152
7a-~132
Imidazo[4,5-c]pyridine 2~8.2~145
4~8.7~149
6~7.4~117
7~8.1~132
7a-~139

Note: Data compiled from various sources and may vary based on solvent and experimental conditions.

Key Differentiating Features in NMR:

  • Imidazo[1,2-a]pyridine: Characterized by a relatively upfield proton at position 6 and a downfield proton at position 8. The carbon at 8a is typically the most downfield.

  • Imidazo[1,5-a]pyridine: The proton at position 5 is notably shielded (upfield). The carbon at 7a is significantly more upfield compared to the 8a carbon in the [1,2-a] isomer.

  • Imidazo[4,5-b]pyridine & Imidazo[4,5-c]pyridine: These isomers are more challenging to distinguish from each other by ¹H NMR alone due to the similar electronic environment of the pyridine ring protons. However, ¹³C NMR is more informative, with distinct chemical shifts for the quaternary carbons (7a) and the carbons of the pyridine ring. 2D NMR techniques like HMBC and HSQC are invaluable for unambiguous assignment.

Experimental Protocol for NMR Analysis

A robust NMR analysis is critical for accurate isomer identification.

G A Sample Preparation B 1D ¹H NMR Acquisition A->B Dissolve in deuterated solvent (e.g., CDCl₃, DMSO-d₆) C 1D ¹³C NMR Acquisition B->C Initial structural overview D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D Carbon skeleton information E Data Processing and Analysis D->E Establish connectivity F Structural Elucidation E->F Assign signals and confirm isomer

Caption: Workflow for NMR-based isomer identification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. This provides initial information on the number of protons and their general electronic environment.

  • ¹³C NMR Spectroscopy: Obtain a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical shifts.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the imidazole and pyridine ring systems and confirming the fusion pattern.

  • Data Analysis: Process the spectra using appropriate software. Compare the observed chemical shifts and correlation patterns with the expected values for each isomer.

Mass Spectrometry: Unraveling Fragmentation Pathways

Mass spectrometry provides vital information about the molecular weight and fragmentation patterns of the isomers, which are influenced by the stability of the resulting fragments.

Comparative Fragmentation Analysis

While all four isomers have the same nominal mass, their fragmentation patterns under electron ionization (EI) can differ.

IsomerKey Fragmentation Pathways
Imidazo[1,2-a]pyridine - Loss of HCN from the imidazole ring. - Cleavage of the pyridine ring.
Imidazo[1,5-a]pyridine - Retro-Diels-Alder type fragmentation of the pyridine ring. - Loss of HCN.
Imidazo[4,5-b]pyridine - Initial loss of HCN is a prominent pathway. - Subsequent fragmentation of the pyridine ring.
Imidazo[4,5-c]pyridine - Similar to the [4,5-b] isomer, with loss of HCN as a primary fragmentation step.

Key Differentiating Features in Mass Spectrometry:

The subtle differences in bond strengths and the stability of the resulting radical cations and neutral fragments can lead to variations in the relative intensities of the fragment ions. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecular ion and key fragments.

Experimental Protocol for Mass Spectrometry Analysis

G A Sample Introduction B Ionization (EI or ESI) A->B Direct infusion or LC coupling C Mass Analysis (e.g., TOF, Quadrupole) B->C Generate molecular ion D Tandem MS (MS/MS) C->D Isolate and fragment molecular ion E Data Interpretation D->E Analyze fragment ions

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is useful for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique that primarily produces the protonated molecular ion.

  • Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

  • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Interpretation: Analyze the fragmentation pattern and compare it with known fragmentation pathways for imidazopyridine isomers.

UV-Vis and Fluorescence Spectroscopy: Probing the Electronic Transitions

The electronic structure of each isomer dictates its absorption and emission properties. These techniques are particularly sensitive to the extent of π-conjugation and the presence of electron-donating or -withdrawing groups.

Comparative Photophysical Data
IsomerTypical λ_abs (nm)Typical λ_em (nm)Quantum Yield (Φ)
Imidazo[1,2-a]pyridine 280-330350-450Moderate to High
Imidazo[1,5-a]pyridine 270-320340-430Generally lower than [1,2-a]
Imidazo[4,5-b]pyridine 290-340360-480Variable
Imidazo[4,5-c]pyridine 290-340360-480Variable

Note: These are general ranges and are highly dependent on substituents and solvent polarity.

Key Differentiating Features in Optical Spectroscopy:

  • Imidazo[1,2-a]pyridine derivatives are well-known for their strong fluorescence, often with high quantum yields.

  • Imidazo[1,5-a]pyridine isomers generally exhibit slightly blue-shifted absorption and emission spectra compared to their [1,2-a] counterparts.

  • Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine isomers often have more complex spectra due to the presence of multiple nitrogen atoms that can influence the electronic transitions. Their photophysical properties are highly sensitive to substitution patterns.[1]

Experimental Protocol for UV-Vis and Fluorescence Spectroscopy

G A Solution Preparation B UV-Vis Absorption Measurement A->B Dilute to appropriate concentration C Fluorescence Emission Measurement B->C Determine optimal excitation wavelength D Quantum Yield Determination C->D Record emission spectrum E Data Comparison D->E Compare to a standard

Caption: Workflow for photophysical characterization.

Step-by-Step Methodology:

  • Solution Preparation: Prepare dilute solutions of the purified isomers in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum to determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy: Excite the sample at or near its λ_abs and record the emission spectrum to determine the wavelength of maximum emission (λ_em).

  • Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate).

  • Data Analysis: Compare the absorption and emission maxima, Stokes shift, and quantum yields of the different isomers.

Conclusion: An Integrated Approach for Confident Identification

While each spectroscopic technique provides valuable clues, a combination of these methods is essential for the definitive identification of imidazo[1,2-a]pyridine isomers. A meticulous approach, beginning with high-resolution mass spectrometry to confirm the elemental composition, followed by a comprehensive NMR analysis (1D and 2D) to establish the connectivity, and supplemented by UV-Vis and fluorescence data to probe the electronic properties, will empower researchers to confidently navigate the isomeric landscape of this important heterocyclic family. This multi-faceted spectroscopic fingerprint is the key to unlocking the full potential of these versatile molecules in drug discovery and materials science.

References

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. (2022-02-20). Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.). Retrieved from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (n.d.). Retrieved from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (n.d.). Retrieved from [Link]

  • Metabolic Comparison and Molecular Networking of Antimicrobials in Streptomyces Species. (2024-04-10). Retrieved from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). Retrieved from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC - NIH. (2022-06-22). Retrieved from [Link]

  • Recent advances in mass spectrometry-based computational metabolomics - Research Collection. (n.d.). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - NIH. (n.d.). Retrieved from [Link]

  • Rethinking Mass Spectrometry-Based Small Molecule Identification Strategies in Metabolomics - PMC - NIH. (n.d.). Retrieved from [Link]

  • Metabolic Comparison and Molecular Networking of Antimicrobials in Streptomyces Species. (2024-04-10). Retrieved from [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. (2017-07-05). Retrieved from [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. (n.d.). Retrieved from [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes - FULIR. (n.d.). Retrieved from [Link]

  • Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC - NIH. (n.d.). Retrieved from [Link]

  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - SciSpace. (n.d.). Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Comparative Analysis of Novel Imidazo[1,2-a]pyridine-Based FLT3 Inhibitors and the FDA-Approved Drug Gilteritinib

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Oncology Drug Development

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the FMS-like tyrosine kinase 3 (FLT3) receptor has emerged as a critical target. Gain-of-function mutations in FLT3 are present in approximately 30% of newly diagnosed AML cases and are associated with a poor prognosis.[1] Gilteritinib (XOSPATA®), a potent second-generation FLT3 inhibitor, has demonstrated significant clinical activity and is FDA-approved for the treatment of relapsed or refractory AML with FLT3 mutations.[2] However, the emergence of resistance mutations necessitates the development of next-generation inhibitors. This guide provides a detailed comparison of the preclinical efficacy of novel compounds based on the 5-Fluoroimidazo[1,2-a]pyridine scaffold to the established clinical profile of gilteritinib.

Introduction to the Contenders: A Tale of Scaffolds

Gilteritinib , a pyrazinecarboxamide derivative, is a type I tyrosine kinase inhibitor that targets both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][3] Its approval marked a significant advancement in the treatment of FLT3-mutated AML.[2]

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure known for its broad range of biological activities, including anticancer properties.[4][5] Recent research has identified derivatives of this scaffold as potent inhibitors of FLT3, with some demonstrating activity against gilteritinib-resistant mutations.[1] This guide will focus on the preclinical data available for these emerging imidazo[1,2-a]pyridine-based inhibitors as a proxy for understanding the potential of compounds like 5-Fluoroimidazo[1,2-a]pyridine hydrochloride.

Mechanism of Action: Targeting the ATP-Binding Pocket

Both gilteritinib and the novel imidazo[1,2-a]pyridine derivatives function as ATP-competitive inhibitors of the FLT3 kinase. By binding to the ATP-binding site of the FLT3 receptor, they block its autophosphorylation and subsequent activation, thereby disrupting downstream signaling pathways essential for leukemic cell survival and proliferation.[3][6] This inhibition ultimately leads to cell cycle arrest and apoptosis in FLT3-mutated leukemic cells.[7]

The key distinction lies in their activity against resistance mutations. While gilteritinib is effective against many TKD mutations, its efficacy can be diminished by certain mutations, such as the F691L gatekeeper mutation.[1] Some novel imidazo[1,2-a]pyridine derivatives have been specifically designed to overcome this resistance, representing a potential advancement in the field.[1]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR Activates STAT5 STAT5 Pathway FLT3->STAT5 Activates Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->FLT3 Inhibits Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival STAT5->Proliferation_Survival

Caption: FLT3 signaling pathway and points of inhibition.

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize the in vitro potency of gilteritinib and representative imidazo[1,2-a]pyridine derivatives against various FLT3 mutations.

Table 1: In Vitro Potency (IC50) of Gilteritinib against FLT3 Variants

FLT3 VariantCell LineIC50 (nM)Reference
FLT3-WTBa/F319.7
FLT3-ITDBa/F39.2
FLT3-ITDMOLM-140.7 - 1.8[7]
FLT3-D835YBa/F3Potent Inhibition[7]
FLT3-F691LBa/F3Higher IC50[7]

Table 2: In Vitro Potency (IC50) of Imidazo[1,2-a]pyridine Derivatives against FLT3 Variants

CompoundFLT3 VariantCell LineIC50 (nM)Reference
Ling-5oFLT3-ITDMOLM-14Sub-micromolar[1]
Compound 24FLT3-ITDMOLM-14Low nanomolar[1]
Compound 24FLT3-ITD/D835YMOLM-14Low nanomolar[1]
Compound 24FLT3-ITD/F691LMOLM-14Low nanomolar[1]
Compound 34f (Imidazo[1,2-b]pyridazine)FLT3-ITDMV4-117
Compound 34f (Imidazo[1,2-b]pyridazine)FLT3-D835YRecombinant1

Interpretation of Preclinical Data:

Gilteritinib demonstrates high potency against FLT3-ITD and maintains activity against the D835Y TKD mutation.[7] However, its potency is reduced against the F691L gatekeeper mutation.[7]

In contrast, novel imidazo[1,2-a]pyridine derivatives, such as compound 24, exhibit balanced and potent inhibition against FLT3-ITD and, crucially, against the gilteritinib-resistant F691L mutation.[1] This suggests a significant potential advantage for this scaffold in overcoming acquired resistance. Furthermore, a related imidazo[1,2-b]pyridazine derivative (compound 34f) has shown nanomolar inhibitory activity against both FLT3-ITD and D835Y mutations in cellular and enzymatic assays, respectively, and demonstrated in vivo efficacy in a mouse xenograft model.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of our comparison, we outline the standard experimental workflows used to evaluate the efficacy of these FLT3 inhibitors.

1. In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.

  • Principle: A recombinant FLT3 kinase is incubated with a substrate and ATP. The inhibitor is added at varying concentrations, and the level of substrate phosphorylation is measured, typically via a luminescence or fluorescence-based method.

  • Protocol:

    • Prepare a reaction buffer containing recombinant FLT3 kinase (wild-type or mutant).

    • Add serial dilutions of the test compound (e.g., 5-Fluoroimidazo[1,2-a]pyridine hydrochloride or gilteritinib).

    • Initiate the kinase reaction by adding a peptide substrate and ATP.

    • Incubate at room temperature for a defined period.

    • Stop the reaction and measure the amount of phosphorylated substrate.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

2. Cell-Based Proliferation Assay

This assay assesses the cytotoxic effect of the inhibitor on AML cell lines expressing different FLT3 mutations.

  • Principle: AML cell lines (e.g., MOLM-14 for FLT3-ITD, MV4-11 for FLT3-ITD) are treated with the inhibitor, and cell viability is measured over time.

  • Protocol:

    • Seed AML cells in a 96-well plate.

    • Add serial dilutions of the test compound.

    • Incubate for 72 hours.

    • Add a viability reagent (e.g., MTT, CellTiter-Glo®).

    • Measure the signal (absorbance or luminescence) which is proportional to the number of viable cells.

    • Calculate the GI50 (growth inhibition 50) or IC50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50) Cell_Assay Cell Proliferation Assay (GI50) Kinase_Assay->Cell_Assay Informs Xenograft AML Xenograft Model Cell_Assay->Xenograft Leads to Efficacy Tumor Growth Inhibition Xenograft->Efficacy Measures

Caption: Standard workflow for evaluating FLT3 inhibitors.

3. In Vivo Xenograft Model

This preclinical model evaluates the anti-tumor activity of the inhibitor in a living organism.

  • Principle: Immunocompromised mice are engrafted with human AML cells. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.

  • Protocol:

    • Inject human AML cells (e.g., MV4-11) subcutaneously or intravenously into immunocompromised mice.

    • Allow tumors to establish to a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer the test compound (e.g., orally) daily for a specified period.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot for p-FLT3).

Future Directions and Conclusion

Gilteritinib has undoubtedly improved outcomes for patients with relapsed/refractory FLT3-mutated AML. However, the development of resistance remains a clinical challenge. The imidazo[1,2-a]pyridine scaffold has emerged as a promising source of next-generation FLT3 inhibitors. Preclinical data on derivatives from this class demonstrate potent and balanced inhibition of both wild-type and mutated FLT3, including the gilteritinib-resistant F691L mutation.

Further investigation into compounds like 5-Fluoroimidazo[1,2-a]pyridine hydrochloride is warranted. A direct head-to-head comparison with gilteritinib in a comprehensive panel of in vitro and in vivo models, including patient-derived xenografts, will be crucial to fully elucidate its potential as a clinically meaningful therapeutic. The ability to overcome known resistance mechanisms will be the ultimate determinant of success for these novel inhibitors.

References

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. National Center for Biotechnology Information. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Semantic Scholar. [Link]

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. National Center for Biotechnology Information. [Link]

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PubMed. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ResearchGate. [Link]

  • FLT3 inhibitor IC50 values in Ba/F3 cells expressing FLT3 mutations. IC50 (nM) a. ResearchGate. [Link]

  • Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. ResearchGate. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. [Link]

  • FDA approves gilteritinib for relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation. U.S. Food and Drug Administration. [Link]

  • Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed. [Link]

  • Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations. eScholarship.org. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [Link]

  • Gilteritinib: potent targeting of FLT3 mutations in AML. ASH Publications. [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing. [Link]

  • Inhibitory effects of gilteritinib and quizartinib on FLT3 wt and FLT3-ITD. (A and B) HEK293 cells were. ResearchGate. [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • What is the mechanism of Gilteritinib Fumarate?. Patsnap Synapse. [Link]

  • Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients. PubMed Central. [Link]

Sources

A Comparative Guide to the In Vitro Pharmacokinetic Properties of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1][2] This is due to its synthetic versatility and its presence in numerous marketed drugs with a wide therapeutic spectrum, including the sedative-hypnotic zolpidem and the anxiolytic alpidem.[3][4][5] The vast therapeutic potential of this scaffold continues to drive research into novel derivatives for treating a range of diseases, from cancer and tuberculosis to neglected tropical diseases.[3][6]

However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition. Therefore, a thorough understanding and early evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile are critical.[7][8] In vitro DMPK (Drug Metabolism and Pharmacokinetics) assays serve as essential, cost-effective tools in the early stages of drug discovery, enabling researchers to screen numerous compounds, identify liabilities, and guide structural modifications to optimize for favorable pharmacokinetic characteristics before advancing to more complex in vivo studies.[7][9][10]

This guide provides an in-depth comparison of the in vitro pharmacokinetic properties of various imidazo[1,2-a]pyridine derivatives. We will delve into the core assays—metabolic stability, cell permeability, plasma protein binding, and cytochrome P450 inhibition—explaining the causality behind the experimental designs, presenting comparative data, and providing detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Metabolic Stability: Predicting In Vivo Longevity

A compound's metabolic stability is a critical determinant of its in vivo half-life and oral bioavailability. The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP450) superfamily, chemically modify xenobiotics to facilitate their excretion. An overly rapid metabolism can lead to insufficient therapeutic exposure, while an unusually slow metabolism might cause drug accumulation and toxicity. The in vitro microsomal stability assay is the workhorse for predicting this metabolic clearance.

In this assay, the test compound is incubated with liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of drug-metabolizing enzymes. By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance (Clint), a key parameter for predicting in vivo behavior.

Comparative Microsomal Stability Data for Imidazo[1,2-a]pyridine Derivatives

CompoundDerivative ClassSpeciesIn Vitro MetricResultReference
Compound 127 3-nitroimidazo[1,2-a]pyridine-Microsomal Stability"Interesting properties" compared to other published derivatives[3]
Compound 13 Imidazo[1,2-a]pyridine-3-carboxamideMouse% Metabolized (microsomes)79.9%[11]
Compound 13 Imidazo[1,2-a]pyridine-3-carboxamideRat% Metabolized (microsomes)19.3%[11]
Compound 13 Imidazo[1,2-a]pyridine-3-carboxamideDog% Metabolized (microsomes)41.2%[11]
Compound 13 Imidazo[1,2-a]pyridine-3-carboxamideHuman% Metabolized (microsomes)0%[11]

Insight & Causality: The data for Compound 13 reveals significant species differences in metabolism, a common challenge in preclinical development. Its high stability in human liver microsomes is a promising attribute, suggesting a potentially longer half-life in humans compared to mice. Structure-activity relationship (SAR) studies have shown that improving metabolic stability can often be achieved by introducing polarity, such as incorporating additional nitrogen atoms or ether groups into the scaffold, which can block or disfavor interactions with metabolic enzymes.[12]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol ensures self-validation through the inclusion of positive controls (compounds with known high and low clearance) and a negative control (incubation without the essential cofactor NADPH) to confirm that metabolism is enzyme-driven.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.

    • Prepare a 0.5 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a constant supply of the cofactor.

  • Incubation:

    • In a 96-well plate, add phosphate buffer, the microsomal suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • For the negative control, substitute the NADPH regenerating solution with phosphate buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a cold "stop solution," typically acetonitrile containing an internal standard for analytical quantification. The organic solvent precipitates the microsomal proteins, halting enzymatic activity.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining concentration of the test compound at each time point relative to the 0-minute sample.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Workflow Visualization: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Analysis cluster_data Data Interpretation reagents Prepare Reagents: - Test Compound (1µM final) - Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) - NADPH Solution mix Combine Compound, Buffer, & Microsomes reagents->mix pre_incubate Pre-incubate (5 min) mix->pre_incubate start_rxn Initiate Reaction (Add NADPH) pre_incubate->start_rxn time_points Aliquot & Stop Reaction at Time Points (0, 5, 15, 30, 60 min) with Cold Acetonitrile + IS start_rxn->time_points centrifuge Centrifuge to Pellet Protein time_points->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate: - Half-life (t½) - Intrinsic Clearance (Clint) plot->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Cell Permeability: Assessing Oral Absorption Potential

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for entering systemic circulation. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal permeability.[13][14] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal barrier.[13][15]

The assay measures the flux of a compound from an apical (AP) compartment, representing the intestinal lumen, to a basolateral (BL) compartment, representing the blood, and vice versa. This bidirectional assessment allows for the calculation of an efflux ratio (ER), which indicates if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[13] An ER greater than 2 is often a red flag for potential efflux-limited absorption. For predicting blood-brain barrier penetration, the Madin-Darby Canine Kidney (MDCK) cell line, often transfected with human MDR1 (P-gp), is a commonly used model.[16][17]

Comparative Permeability Data for Imidazo[1,2-a]pyridine Derivatives

While specific public data for a direct comparison table is limited, literature reviews indicate that in vitro ADME profiles, including MDCK permeability, are routinely evaluated for this class of compounds to establish a robust structure-property relationship (SPR).[1][6] High lipophilicity, a common feature in some fused bicyclic ring systems, can sometimes lead to poor aqueous solubility, which in turn affects permeability assessment.[6] Medicinal chemistry efforts often focus on balancing potency with physicochemical properties to achieve good permeability.

Experimental Protocol: Caco-2 Permeability Assay

This protocol is designed for a 96-well transwell plate format, enabling higher throughput screening.

  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable filter membranes in transwell plates.

    • Culture for 21 days to allow for spontaneous differentiation into a polarized monolayer with well-formed tight junctions.

    • Trustworthiness Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value confirms the integrity of the tight junctions, validating the cell barrier.

  • Assay Preparation:

    • Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4).

    • Prepare the dosing solution by dissolving the test compound in HBSS (final DMSO concentration <1%). Include a low-permeability marker (e.g., Lucifer Yellow) to monitor monolayer integrity throughout the experiment.

  • Transport Experiment:

    • A-to-B Permeability: Add the dosing solution to the apical (AP) side and fresh HBSS to the basolateral (BL) side.

    • B-to-A Permeability: Add the dosing solution to the BL side and fresh HBSS to the AP side.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples using LC-MS/MS.

    • Analyze the concentration of Lucifer Yellow using a fluorescence plate reader. A high flux of Lucifer Yellow indicates a compromised monolayer, invalidating the data for that well.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in both directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[16]

    • Calculate the Efflux Ratio (ER) as: ER = Papp (B-A) / Papp (A-B)

Workflow Visualization: Caco-2 Permeability Assay

G cluster_culture Cell Culture (21 Days) cluster_assay Permeability Assay cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell plates differentiate Differentiate to form a polarized monolayer seed->differentiate validate Validate Integrity: Measure TEER differentiate->validate prepare Prepare Dosing Solution (Compound + Lucifer Yellow in HBSS) validate->prepare add_A_B A -> B Direction: Dose Apical side prepare->add_A_B add_B_A B -> A Direction: Dose Basolateral side prepare->add_B_A incubate Incubate @ 37°C add_A_B->incubate add_B_A->incubate sample Sample Donor & Receiver Compartments incubate->sample analyze_compound Quantify Compound (LC-MS/MS) sample->analyze_compound analyze_marker Quantify Lucifer Yellow (Fluorescence) sample->analyze_marker calculate Calculate Papp (A-B, B-A) & Efflux Ratio (ER) analyze_compound->calculate analyze_marker->calculate

Caption: Workflow for the bidirectional Caco-2 cell permeability assay.

Plasma Protein Binding (PPB): Gauging the Active Fraction

Once a drug enters the bloodstream, it reversibly binds to plasma proteins, primarily albumin and α1-acid glycoprotein.[2] According to the "free drug hypothesis," only the unbound (free) fraction of the drug is available to interact with its therapeutic target, cross biological membranes, and be cleared from the body.[2] Therefore, determining the extent of PPB is crucial for interpreting dose-response relationships and predicting in vivo efficacy and disposition. Highly protein-bound drugs (>99%) can have a narrow therapeutic window and are more susceptible to drug-drug interactions where one drug displaces another from its binding site.

Equilibrium dialysis is considered the gold standard for measuring PPB.[2] This method involves a semi-permeable membrane separating a plasma-containing compartment from a buffer compartment. The free drug equilibrates across the membrane, and by measuring the drug concentration in both compartments at equilibrium, the bound and unbound fractions can be accurately determined.

Comparative Plasma Protein Binding Data for Imidazo[1,2-a]pyridine Derivatives

Specific comparative data is often proprietary. However, PPB is a key parameter evaluated in lead optimization programs for imidazo[1,2-a]pyridines. For example, the development of antitubercular agent Telacebec (Q203) from this class involved extensive profiling to establish a good structure-property relationship, which would have included PPB assessment.[6]

Experimental Protocol: Equilibrium Dialysis for PPB

This protocol utilizes a 96-well format for efficiency.

  • Device Preparation:

    • Prepare a 96-well equilibrium dialysis apparatus. Each well consists of two chambers separated by a dialysis membrane with a molecular weight cutoff (typically 8-14 kDa) that is impermeable to proteins but allows small molecule drugs to pass freely.

    • Hydrate the membranes according to the manufacturer's instructions.

  • Sample Preparation:

    • Spike the test compound into plasma (human, rat, etc.) at a known concentration (e.g., 1-5 µM).

    • Add the spiked plasma to one chamber (the plasma side) of the dialysis cell.

    • Add an identical volume of phosphate buffer (pH 7.4) to the other chamber (the buffer side).

  • Equilibration:

    • Seal the dialysis unit and place it on an orbital shaker in an incubator at 37°C.

    • Allow the system to incubate for a sufficient time (typically 4-6 hours, but may be longer for some compounds) to reach equilibrium. The time to reach equilibrium should be determined empirically for novel chemical scaffolds.

  • Sample Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To determine the total concentration, the plasma sample must be "crashed" with an equal volume of buffer, while the buffer sample is mixed with an equal volume of blank plasma. This "matrix matching" is a critical step to ensure that differences in ionization efficiency during LC-MS/MS analysis do not confound the results.

    • Add a precipitation solvent (e.g., acetonitrile with internal standard) to all samples.

    • Centrifuge and analyze the supernatant by LC-MS/MS.

  • Data Calculation:

    • Calculate the Fraction unbound (fu) as: fu = Cbuffer / Cplasma

    • Calculate the Percentage Bound as: % Bound = (1 - fu) * 100 Where Cbuffer and Cplasma are the concentrations of the drug in the buffer and plasma chambers at equilibrium, respectively.

Workflow Visualization: Equilibrium Dialysis Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation spike_plasma Spike Test Compound into Plasma load_device Load Device: - Spiked Plasma (Side A) - Buffer (Side B) spike_plasma->load_device incubate Incubate @ 37°C with shaking (4-6 hours) load_device->incubate membrane equilibrium Free drug equilibrates across membrane incubate->equilibrium sample Sample Plasma & Buffer chambers equilibrium->sample matrix_match Matrix Match Samples sample->matrix_match analyze Analyze Concentrations by LC-MS/MS matrix_match->analyze calculate_fu Calculate Fraction Unbound (fu) fu = [Buffer]/[Plasma] analyze->calculate_fu calculate_ppb Calculate % Protein Bound %PPB = (1 - fu) * 100 calculate_fu->calculate_ppb

Caption: Workflow for the plasma protein binding equilibrium dialysis assay.

Cytochrome P450 (CYP450) Inhibition: Predicting Drug-Drug Interactions

Cytochrome P450 enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes is a major cause of clinical drug-drug interactions (DDIs).[18] When a new drug inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug that is a substrate for that same enzyme. This can lead to elevated plasma concentrations of the co-administered drug, potentially causing toxicity. Regulatory agencies require testing against a panel of key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[19]

Inhibition can be direct (reversible) or time-dependent (TDI), where an intermediate or metabolite inactivates the enzyme, which is often a more significant clinical risk.[18] In vitro assays measure the IC50 value—the concentration of an inhibitor required to reduce the activity of a specific CYP isoform by 50%.

Comparative CYP450 Inhibition Data for Imidazo[1,2-a]pyridine Derivatives

CompoundDerivative ClassCYP IsoformIn Vitro MetricResultReference
Compound 13 Imidazo[1,2-a]pyridine-3-carboxamideCYP2D6% Inhibition @ 10 µM2.8%[11]
Compound 13 Imidazo[1,2-a]pyridine-3-carboxamideCYP2C9% Inhibition @ 10 µM11.5%[11]
Compound 13 Imidazo[1,2-a]pyridine-3-carboxamideCYP3A4% Inhibition @ 10 µM0%[11]
ML368 Probe ImidazopyridineCYP3A4Selectivity vs CYP3A5>1000-fold[20]

Insight & Causality: The data shows that Compound 13 has a very low potential for inhibiting key CYP isoforms at a high concentration, suggesting a low risk of causing DDIs.[11] Conversely, the discovery of the ML368 probe demonstrates that the imidazo[1,2-a]pyridine scaffold can be specifically tailored to potently and selectively inhibit a CYP enzyme.[20] This highlights the importance of profiling each new derivative, as small structural changes can dramatically alter the interaction with CYP enzymes. The choice of assay system—recombinant enzymes, human liver microsomes, or hepatocytes—represents a trade-off between specificity and physiological relevance.[18]

Experimental Protocol: Fluorometric CYP450 Inhibition Assay

This is a high-throughput screening protocol using recombinant CYP enzymes and fluorescent probe substrates.

  • Reagent Preparation:

    • Prepare a dilution series of the test compound (inhibitor) in a 96-well plate.

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), the specific recombinant CYP enzyme, and its corresponding fluorogenic probe substrate.

    • Prepare an NADPH regenerating solution.

  • Incubation:

    • Add the reaction mixture to the wells containing the test compound dilutions.

    • Include positive controls (a known potent inhibitor for that isoform) and negative controls (no inhibitor).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating solution.

  • Fluorescence Reading:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Read the fluorescence kinetically over a period of 30-60 minutes. The enzyme metabolizes the non-fluorescent probe substrate into a highly fluorescent product.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the rates to the no-inhibitor control (representing 100% activity).

    • Plot the % activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Visualization: CYP450 Inhibition Assay

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis inhibitor_plate Prepare Inhibitor Dilution Plate (Test Compound) combine Combine Inhibitor dilutions and Reaction Mix inhibitor_plate->combine reaction_mix Prepare Reaction Mix: - Recombinant CYP Enzyme - Fluorogenic Substrate - Buffer reaction_mix->combine start_rxn Pre-incubate, then start reaction with NADPH combine->start_rxn read_fluorescence Read Fluorescence Kinetically @ 37°C start_rxn->read_fluorescence calc_rate Calculate Reaction Rate for each concentration read_fluorescence->calc_rate normalize Normalize to Control (100% Activity) calc_rate->normalize plot_fit Plot % Activity vs. [Inhibitor] and fit curve normalize->plot_fit determine_ic50 Determine IC50 Value plot_fit->determine_ic50

Caption: Workflow for a fluorometric CYP450 inhibition screening assay.

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a cornerstone of modern medicinal chemistry, offering vast potential for the development of new therapeutics.[3] However, realizing this potential requires a rigorous and early assessment of pharmacokinetic properties. This guide has demonstrated that a suite of robust in vitro assays can provide critical insights into the metabolic stability, permeability, protein binding, and DDI potential of novel derivatives.

The data illustrates that while some imidazo[1,2-a]pyridines exhibit excellent drug-like properties, such as high metabolic stability and low CYP inhibition, others may present challenges like species-dependent metabolism or efflux liability. By integrating these in vitro ADME assays early in the discovery pipeline, researchers can build comprehensive structure-activity and structure-property relationships. This data-driven approach allows for the intelligent design of next-generation compounds, systematically optimizing out liabilities while retaining therapeutic potency, ultimately increasing the probability of clinical success.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • Imidazole. Wikipedia.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program.
  • Caco-2 Permeability Assay. Evotec.
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candid
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
  • MDCK-MDR1 Permeability Assay. Evotec.
  • In vitro DMPK studies for drug discovery. Nuvisan.
  • ADME Caco-2 Permeability Assay. BioDuro.
  • How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Quotient Sciences.
  • MDCK-WT/MDR1 Permeability.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • Caco-2 cell permeability assays to measure drug absorption. PubMed.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • ADME DMPK Studies.
  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org.
  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • MDCK-MDR1 Permeability Assay. AxisPharm.
  • Caco-2 Permeability.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. LifeNet Health.
  • Inhibition and Induction by Poziotinib of Different Rat Cytochrome P450 Enzymes In Vivo and in an In Vitro Cocktail Method. Frontiers in Pharmacology.
  • How to perform the MDCK Permeability experiment in drug discovery. YouTube.
  • Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay.
  • Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes.
  • Caco-2 Permeability Assay.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • DMPK Assays. BioAgilytix.

Sources

A Comparative Guide to the X-ray Crystallography of Imidazo[1,2-a]pyridine Co-crystal Structures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridine Co-crystals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anti-inflammatory, antiviral, and antibacterial properties.[1][2] The development of these molecules into effective drugs, however, is often hampered by suboptimal physicochemical properties such as poor solubility, which can severely limit bioavailability. Co-crystallization, a crystal engineering technique, has emerged as a powerful strategy to overcome these limitations.[3][4] By combining an active pharmaceutical ingredient (API) with a benign co-former in a crystalline lattice, it is possible to tailor properties like solubility, stability, and dissolution rate without altering the covalent structure of the API itself.[3][5]

This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (SCXRD)—the gold standard for structural elucidation—with other key analytical techniques for the characterization of imidazo[1,2-a]pyridine co-crystal structures. We will explore the causality behind experimental choices, present detailed protocols, and offer insights into the interpretation of the resulting data for researchers, scientists, and drug development professionals.

The Unrivaled Precision of Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Its power lies in providing an unambiguous and high-resolution map of the crystal structure, which is crucial for understanding the relationship between structure and properties. For imidazo[1,2-a]pyridine co-crystals, SCXRD offers unparalleled insights into:

  • Absolute Structure Confirmation: It provides precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry of the imidazo[1,2-a]pyridine and the co-former.[6]

  • Intermolecular Interaction Mapping: SCXRD unequivocally identifies the non-covalent interactions, such as hydrogen bonds, π-π stacking, and other van der Waals forces, that hold the co-crystal lattice together.[1][4][7] This is fundamental to understanding the stability and design principles of the co-crystal.

  • Stoichiometry and Symmetry: The analysis reveals the exact stoichiometric ratio of the API to the co-former within the asymmetric unit and the overall crystal symmetry.

  • Distinguishing Co-crystals from Salts: A critical aspect in pharmaceutical development is the distinction between a co-crystal and a salt, which can have significant regulatory implications. SCXRD can determine if a proton has been transferred from an acidic co-former to a basic site on the API (forming a salt) or if the components are linked by neutral hydrogen bonds (a co-crystal).[8]

Experimental Workflow: From Screening to Structure

The successful determination of a co-crystal structure via SCXRD is the culmination of a systematic experimental workflow. Each step is critical for obtaining high-quality crystals suitable for diffraction analysis.

SCXRD_Workflow cluster_0 Co-crystal Formation cluster_1 Crystallization & Data Collection cluster_2 Structure Determination Screening Co-former Screening Synthesis Co-crystal Synthesis Screening->Synthesis Select Co-former Growth Single Crystal Growth Synthesis->Growth Mounting Crystal Selection & Mounting Growth->Mounting Data X-ray Data Collection Mounting->Data Solution Structure Solution Data->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Workflow for Imidazo[1,2-a]pyridine Co-crystal Structure Determination by SCXRD.

Experimental Protocol: Co-crystal Synthesis and Crystallization

1. Co-crystal Screening and Synthesis:

  • Rationale: The initial step involves identifying a suitable co-former that will form a stable co-crystal with the target imidazo[1,2-a]pyridine. Co-formers are typically selected based on their ability to form complementary hydrogen bonds with the API. Common choices include dicarboxylic acids, hydroxybenzoic acids, and other molecules with hydrogen bond donor and acceptor functionalities.

  • Methodologies:

    • Slurry Conversion: The API and co-former are stirred in a solvent in which they are sparingly soluble. This method allows for the thermodynamically most stable form to crystallize over time.

    • Slow Evaporation: A solution containing stoichiometric amounts of the API and co-former is allowed to evaporate slowly at a constant temperature. This is a widely used method for growing high-quality single crystals.

    • Grinding: Liquid-assisted grinding involves milling the API and co-former together with a small amount of a suitable solvent. This can be an efficient screening method but may not always yield crystals suitable for SCXRD.

    • Melt Crystallization: A physical mixture of the API and co-former is heated above their melting points and then slowly cooled to induce crystallization.[3]

2. Single Crystal Growth and Selection:

  • Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. An ideal crystal should be of an appropriate size (typically 0.1-0.3 mm), free of cracks and defects, and exhibit well-defined faces.

  • Procedure:

    • Prepare a saturated or slightly supersaturated solution of the co-crystal in a suitable solvent or solvent mixture.

    • Allow the solvent to evaporate slowly and undisturbed in a vial covered with a perforated seal.

    • Once crystals have formed, carefully select a well-formed, transparent crystal under a microscope.

    • Mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas to prevent radiation damage during data collection.

3. Data Collection, Solution, and Refinement:

  • Rationale: The mounted crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The positions and intensities of the diffracted spots contain the information needed to determine the crystal structure.

  • Procedure:

    • The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

    • The collected data is processed to determine the unit cell parameters and space group.

    • The structure is "solved" using computational methods to obtain an initial model of the atomic positions.

    • This model is then "refined" to improve the fit between the calculated and observed diffraction data, resulting in a final, accurate crystal structure.

Interpreting the Crystal Structure: Key Intermolecular Interactions

The analysis of the refined crystal structure reveals the intricate network of non-covalent interactions that define the co-crystal. For imidazo[1,2-a]pyridine co-crystals, several key interactions are commonly observed:

  • O-H···N Hydrogen Bonds: This is a very common and robust interaction, where an acidic proton from a co-former (e.g., a carboxylic acid or phenol) forms a strong hydrogen bond with the nitrogen atom of the pyridine or imidazole ring of the imidazo[1,2-a]pyridine moiety.[7]

  • C-H···O and C-H···N Hydrogen Bonds: These weaker hydrogen bonds also play a significant role in stabilizing the crystal packing.[7]

  • π-π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyridine system can stack on top of each other or with the aromatic rings of the co-former, contributing to the overall stability of the crystal lattice.[1]

Interactions IAP Imidazo[1,2-a]pyridine Coformer Co-former (e.g., Carboxylic Acid) IAP->Coformer C-H···O H-Bond Packing Crystal Packing & Stability IAP->Packing π-π Stacking Coformer->IAP O-H···N H-Bond Coformer->Packing Self-Assembly

Caption: Common Intermolecular Interactions in Imidazo[1,2-a]pyridine Co-crystals.

A Comparative Overview of Analytical Techniques

While SCXRD provides the most detailed structural information, a comprehensive characterization of co-crystals relies on a suite of analytical techniques. Each method offers unique advantages and provides complementary information.

Technique Information Obtained Sample Requirements Key Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D structure, bond lengths/angles, intermolecular interactions, stoichiometry, absolute stereochemistry.Single crystal (0.1-0.3 mm).Definitive, unambiguous structural determination.[6]Requires high-quality single crystals, which can be difficult to grow; lower throughput.
Powder X-ray Diffraction (PXRD) Crystal lattice parameters, phase identification, crystallinity, polymorphism screening.Polycrystalline powder (mg).High throughput, suitable for bulk sample analysis, essential for quality control.[9][10]Provides averaged structural information, cannot determine absolute structure or stereochemistry.[6]
Fourier-Transform Infrared (FT-IR) & Raman Spectroscopy Changes in vibrational frequencies, indicating new intermolecular interactions (e.g., hydrogen bonding).Solid powder or solution (mg).Rapid screening tool, non-destructive, sensitive to changes in chemical environment.Provides indirect structural information; peak assignments can be complex.
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, phase transitions, thermal stability.Solid powder (mg).Provides information on thermal properties and stability; can indicate co-crystal formation through a unique melting point.Does not provide structural information.
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature, presence of solvates.Solid powder (mg).Quantifies mass loss upon heating, useful for identifying solvated or hydrated forms.Does not provide structural information.
The Role of Powder X-ray Diffraction (PXRD)

PXRD is an indispensable tool in co-crystal research, particularly for screening and quality control.[9][11] It analyzes a bulk powder sample, providing a diffraction pattern that is a fingerprint of the crystalline phase.[10] While it lacks the atomic-level detail of SCXRD, PXRD is crucial for:

  • Confirming Phase Purity: Comparing the experimental PXRD pattern of a synthesized co-crystal with the pattern calculated from the SCXRD structure confirms the purity of the bulk sample.

  • Screening Experiments: PXRD is used to rapidly screen the products of grinding or slurry experiments to identify the formation of new crystalline phases that may be co-crystals.

  • Monitoring Stability and Polymorphism: It is used in stability studies to detect any phase changes or polymorphic transformations over time or under stress conditions.

The Complementary Nature of Spectroscopy and Thermal Analysis

Spectroscopic techniques like FT-IR and Raman are highly sensitive to the formation of hydrogen bonds. A shift in the stretching frequency of, for example, a carboxylic acid's O-H group upon co-crystallization with an imidazo[1,2-a]pyridine provides strong evidence of a new hydrogen-bonding interaction.

Thermal analysis methods like DSC are also vital. A co-crystal will typically exhibit a single, sharp melting point that is different from the melting points of the individual components, providing further evidence of the formation of a new, homogeneous crystalline phase.

Conclusion: An Integrated Approach to Co-crystal Characterization

In the field of pharmaceutical sciences, a multi-faceted analytical approach is paramount for the comprehensive characterization of imidazo[1,2-a]pyridine co-crystals. While spectroscopic and thermal methods serve as excellent initial screening tools, and powder X-ray diffraction is essential for phase identification and quality control of bulk materials, single-crystal X-ray diffraction remains the unequivocal gold standard.

SCXRD is the only technique that provides a complete and unambiguous three-dimensional picture of the molecular structure. This detailed understanding of intermolecular interactions and crystal packing is not merely academic; it is the foundation upon which the rational design of co-crystals with tailored physicochemical properties is built. For any serious drug development program involving imidazo[1,2-a]pyridine co-crystals, the insights provided by single-crystal X-ray diffraction are not just beneficial—they are indispensable.

References

  • Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine - PMC - NIH. [Link]

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - ResearchGate. [Link]

  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC... - ResearchGate. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst - Nanomaterials Chemistry. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. [Link]

  • Imidazo[1,2-a]pyridine has attracted much interest in drug development because of its potent medicinal properties, therefore the discovery of novel methods for its synthesis and functionalization continues to be an exciting area of research. [Link]

  • Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol - PubMed. [Link]

  • Pharmaceutical co-crystal compositions of drugs such as carbamazepine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen - Google P
  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC - PubMed Central. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. [Link]

  • Mixed co-crystals and pharmaceutical compositions comprising the same - Google P
  • Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture - ResearchGate. [Link]

  • Harnessing the power of single crystal X-ray diffraction - Veranova. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC - NIH. [Link]

  • COCRYSTALS: AN ALTERNATIVE APPROACH TO MODIFY PHYSICOCHEMICAL PROPERTIES OF DRUGS - International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture - PubMed. [Link]

  • Full article: Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture - Taylor & Francis. [Link]

Sources

A Comparative Guide to Validating the Binding Mode of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride to Protein Kinases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's binding mode to its target is a cornerstone of modern therapeutic design. This guide provides an in-depth, technically-focused comparison of methodologies to validate the binding of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride, a member of the pharmacologically significant imidazo[1,2-a]pyridine class, to its putative protein kinase target. While the specific target for this compound is not publicly defined, this guide will use the Platelet-Derived Growth Factor Receptor (PDGFR), a well-established tyrosine kinase target for imidazopyridine scaffolds, as a representative model.[1]

We will explore a multi-faceted approach, integrating structural biology, biophysical characterization, and computational modeling to build a self-validating system of evidence. This guide will not only detail the "how" but also the critical "why" behind experimental choices, empowering researchers to design robust validation strategies. We will compare the hypothetical binding characteristics of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride with established PDGFR inhibitors such as Imatinib, Sorafenib, and Sunitinib to provide a comprehensive performance context.[1][2][3]

The Strategic Imperative: A Multi-Modal Approach to Binding Validation

Relying on a single experimental technique for binding mode validation is fraught with peril. Each method possesses inherent strengths and weaknesses. A truly trustworthy validation emerges from the convergence of evidence from orthogonal techniques. This guide is structured around a logical workflow that progresses from initial structural insights to detailed kinetic and thermodynamic profiling, all supported by computational analysis.

G cluster_0 Phase 1: Structural & Computational Foundation cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Dynamic & In Silico Validation Computational Docking Computational Docking X-ray Crystallography X-ray Crystallography Computational Docking->X-ray Crystallography Hypothesis Generation NMR Spectroscopy NMR Spectroscopy Computational Docking->NMR Spectroscopy Molecular Dynamics Simulation Molecular Dynamics Simulation X-ray Crystallography->Molecular Dynamics Simulation Structural Refinement Binding Mode Validation Binding Mode Validation X-ray Crystallography->Binding Mode Validation Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) NMR Spectroscopy->Surface Plasmon Resonance (SPR) Binding Interface & Kinetics Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)->Isothermal Titration Calorimetry (ITC) Kinetics & Thermodynamics Isothermal Titration Calorimetry (ITC)->Binding Mode Validation Molecular Dynamics Simulation->Binding Mode Validation Dynamic Stability

Figure 1: A multi-modal workflow for robust binding mode validation.

PART 1: Structural Elucidation - Visualizing the Interaction

The foundational step in validating a binding mode is to obtain a high-resolution three-dimensional structure of the ligand-protein complex. This provides a static, yet invaluable, snapshot of the precise interactions.

X-ray Co-crystallography: The Gold Standard

X-ray crystallography offers an unparalleled level of detail, revealing the atomic coordinates of both the protein and the bound ligand.[4] This allows for the direct visualization of hydrogen bonds, hydrophobic interactions, and the overall conformation of the ligand within the binding pocket.

Experimental Protocol: X-ray Co-crystallography of PDGFR with 5-Fluoroimidazo[1,2-a]pyridine hydrochloride

  • Protein Expression and Purification: Express and purify the kinase domain of human PDGFRβ using a suitable expression system (e.g., baculovirus-infected insect cells or E. coli). Purify to >95% homogeneity using affinity and size-exclusion chromatography.

  • Crystal Growth (Apo Form): Screen for initial crystallization conditions of the apo-PDGFRβ kinase domain using commercially available sparse-matrix screens and vapor diffusion methods (sitting or hanging drop). Optimize lead conditions to obtain diffraction-quality crystals.

  • Co-crystallization/Soaking:

    • Co-crystallization: Add a 5-10 fold molar excess of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride to the purified PDGFRβ solution before setting up crystallization trials.

    • Soaking: Immerse apo-PDGFRβ crystals in a cryoprotectant solution containing 1-5 mM of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride for a defined period (ranging from minutes to hours).[4]

  • Data Collection and Structure Determination: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement with a known PDGFRβ structure (e.g., PDB ID: 6JOK) as a search model.[5][6] Refine the model to obtain the final structure of the PDGFRβ-ligand complex.

Causality Behind Experimental Choices: Co-crystallization is often preferred as it can capture ligand-induced conformational changes in the protein. However, soaking is a valuable alternative if the ligand is soluble and can readily access the binding site in the pre-formed crystal lattice. The use of a synchrotron is crucial for obtaining high-resolution data from protein crystals.

Comparative Structural Analysis

The obtained crystal structure of PDGFRβ in complex with 5-Fluoroimidazo[1,2-a]pyridine hydrochloride should be compared with publicly available structures of PDGFRβ bound to Imatinib, Sorafenib, and Sunitinib.

Feature5-Fluoroimidazo[1,2-a]pyridine HCl (Hypothetical)Imatinib (e.g., PDB: 1XBB with Abl)Sorafenib (e.g., PDB: 4ASD with B-RAF)Sunitinib (e.g., PDB: 6JOK with PDGFRβ)
Binding Pocket ATP-binding siteATP-binding siteATP-binding site (DFG-out)ATP-binding site
Key H-bonds Hinge region (e.g., Cys677), Gatekeeper residue (e.g., Thr674)Hinge region, Gatekeeper residueHinge region, DFG motifHinge region
Conformation Likely Type I or Type II inhibitorType II inhibitor (inactive conformation)Type II inhibitor (DFG-out conformation)Type I inhibitor (active conformation)
Fluorine Interaction Potential for specific interactions with backbone or sidechain atomsN/APresent, interacts with the protein backboneN/A

Table 1: Comparative structural analysis of PDGFRβ inhibitors.

G cluster_0 PDGFRβ Kinase Domain ATP Binding Site ATP Binding Site Hinge Region Hinge Region Gatekeeper Residue Gatekeeper Residue Activation Loop Activation Loop 5-Fluoroimidazo[1,2-a]pyridine 5-Fluoroimidazo[1,2-a]pyridine 5-Fluoroimidazo[1,2-a]pyridine->ATP Binding Site 5-Fluoroimidazo[1,2-a]pyridine->Hinge Region H-bond 5-Fluoroimidazo[1,2-a]pyridine->Gatekeeper Residue Hydrophobic Interaction

Figure 2: Key interaction points for a kinase inhibitor within the PDGFRβ active site.

PART 2: Biophysical Characterization - Quantifying the Interaction

While a crystal structure provides a static image, biophysical techniques are essential to characterize the binding event in solution, providing quantitative data on affinity, kinetics, and thermodynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Binding Interface

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are powerful for confirming binding and identifying the parts of the ligand that are in close proximity to the protein.[7][8]

Experimental Protocol: STD NMR

  • Sample Preparation: Prepare a solution of the PDGFRβ kinase domain (typically 10-50 µM) in a deuterated buffer. Add the ligand (5-Fluoroimidazo[1,2-a]pyridine hydrochloride or a comparator) at a concentration of 1-2 mM.

  • Data Acquisition: Acquire two 1D proton NMR spectra. In the "on-resonance" spectrum, selectively saturate a region of the protein's proton spectrum. In the "off-resonance" spectrum, irradiate a frequency far from any protein or ligand signals.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the ligand that received saturation transfer from the protein, thus identifying the binding epitope.

Causality Behind Experimental Choices: STD NMR is particularly useful for detecting weak to moderate affinity interactions, which is often the case in early drug discovery. It provides direct evidence of binding in solution and can be used to rank compounds based on their relative binding strengths.[9]

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[10][11]

Experimental Protocol: SPR Analysis

  • Chip Preparation: Covalently immobilize the PDGFRβ kinase domain onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Binding Analysis: Inject a series of concentrations of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride (and comparators) over the chip surface and monitor the change in the refractive index, which is proportional to the amount of bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Causality Behind Experimental Choices: SPR provides a wealth of information beyond just affinity. The kinetic parameters (ka and kd) can be critical for understanding a drug's mechanism of action and its in vivo efficacy. A slow off-rate (low kd) can lead to a prolonged duration of action.

Isothermal Titration Calorimetry (ITC): Probing the Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13][14]

Experimental Protocol: ITC

  • Sample Preparation: Place a solution of the PDGFRβ kinase domain in the sample cell of the calorimeter. Fill the injection syringe with a concentrated solution of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride or a comparator.

  • Titration: Inject small aliquots of the ligand solution into the protein solution and measure the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Causality Behind Experimental Choices: ITC is considered the gold standard for determining binding affinity as it is a direct measurement of the heat of binding. The thermodynamic parameters (ΔH and ΔS) provide insights into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects).

Parameter5-Fluoroimidazo[1,2-a]pyridine HCl (Hypothetical)ImatinibSorafenibSunitinib
KD (SPR) 100 nM~100 nM~57 nM~2 nM
ka (SPR) 1 x 10^5 M⁻¹s⁻¹5 x 10^4 M⁻¹s⁻¹2 x 10^5 M⁻¹s⁻¹3 x 10^5 M⁻¹s⁻¹
kd (SPR) 1 x 10⁻² s⁻¹5 x 10⁻³ s⁻¹1.1 x 10⁻² s⁻¹6 x 10⁻⁴ s⁻¹
KD (ITC) 120 nM~110 nM~60 nM~3 nM
ΔH (ITC) -8 kcal/mol-7.5 kcal/mol-9 kcal/mol-10 kcal/mol
-TΔS (ITC) -2 kcal/mol-2.5 kcal/mol-1.5 kcal/mol-1 kcal/mol

Table 2: Comparative biophysical data for PDGFRβ inhibitors. (Note: Values for Imatinib, Sorafenib, and Sunitinib are representative and may vary depending on experimental conditions).[1][15][16]

PART 3: In Silico Validation - Dynamic and Predictive Insights

Computational methods are essential for rationalizing the experimental findings and for predicting the behavior of the ligand-protein complex over time.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of the stability of the binding mode and the identification of key interactions that persist over time.

Experimental Protocol: MD Simulation

  • System Setup: Use the experimentally determined crystal structure of the PDGFRβ-ligand complex as the starting point. Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Simulation: Run a simulation for an extended period (e.g., 100-500 ns), calculating the forces between atoms at each time step to model their movement.

  • Analysis: Analyze the trajectory to assess the root-mean-square deviation (RMSD) of the ligand and protein, the persistence of key hydrogen bonds, and the overall stability of the complex.

Causality Behind Experimental Choices: While X-ray crystallography provides a static picture, MD simulations can reveal the dynamic nature of the binding pocket and how the ligand adapts to these fluctuations. This can provide a more realistic understanding of the binding mode in a physiological environment.

G Crystal Structure Crystal Structure System Setup System Setup Crystal Structure->System Setup Input MD Simulation MD Simulation System Setup->MD Simulation Equilibration Trajectory Analysis Trajectory Analysis MD Simulation->Trajectory Analysis Data Generation RMSD Analysis RMSD Analysis Trajectory Analysis->RMSD Analysis Hydrogen Bond Analysis Hydrogen Bond Analysis Trajectory Analysis->Hydrogen Bond Analysis Binding Free Energy Calculation Binding Free Energy Calculation Trajectory Analysis->Binding Free Energy Calculation Binding Mode Stability Assessment Binding Mode Stability Assessment Binding Free Energy Calculation->Binding Mode Stability Assessment

Figure 3: Workflow for molecular dynamics simulation to assess binding stability.

Conclusion

The validation of a ligand's binding mode is a critical and iterative process. By employing a multi-modal approach that combines the structural detail of X-ray crystallography, the solution-phase insights of NMR, the kinetic and thermodynamic precision of SPR and ITC, and the dynamic predictive power of molecular dynamics simulations, researchers can build a robust and self-validating case for a compound's mechanism of action. This comprehensive understanding is paramount for successful structure-based drug design and the development of next-generation therapeutics.

References

  • OncLive. Next Generation of PDGFR Inhibitors Makes Headway in GIST. 2021. [Link]

  • PMC - NIH. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody. [Link]

  • PubMed. Kinetic analysis of T4 polynucleotide kinase via isothermal titration calorimetry. [Link]

  • PMC - NIH. Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. 2019. [Link]

  • NIH. Activation of PDGFr-β Signaling Pathway after Imatinib and Radioimmunotherapy Treatment in Experimental Pancreatic Cancer. [Link]

  • PMC - NIH. Protein X-ray Crystallography and Drug Discovery. 2020. [Link]

  • PMC - NIH. A Comprehensive Overview of Globally Approved JAK Inhibitors. [Link]

  • Haematologica. The ability of sorafenib to inhibit oncogenic PDGFRβ and FLT3 mutants and overcome resistance to other small molecule inhibitors. [Link]

  • PMC - NIH. Sunitinib induces PTEN expression and inhibits PDGFR signaling and migration of medulloblastoma cells. [Link]

  • PMC - NIH. Structures of a platelet-derived growth factor/propeptide complex and a platelet-derived growth factor/receptor complex. 2010. [Link]

  • ResearchGate. Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. 2025. [Link]

  • Frontiers. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. [Link]

  • An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors. [Link]

  • Reactome Pathway Database. Sunitinib-resistant PDGFR mutants. [Link]

  • Open Exploration Publishing. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). 2025. [Link]

  • PMC - NIH. Structural and Functional Properties of Platelet-Derived Growth Factor and Stem Cell Factor Receptors. [Link]

  • MDPI. Saturation Transfer Difference NMR and Molecular Docking Interaction Study of Aralkyl-Thiodigalactosides as Potential Inhibitors of the Human-Galectin-3 Protein. 2024. [Link]

  • PMC - NIH. Sorafenib is a potent inhibitor of FIP1L1-PDGFRα and the imatinib-resistant FIP1L1-PDGFRα T674I mutant. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • PMC - NIH. Molecular Docking Study of New Sorafenib Analogues as Platelet-Derived Growth Factor Receptor Inhibitors for the Treatment of Cancer. 2023. [Link]

  • ResearchGate. Isothermal titration calorimetry (ITC) analysis of either SKH (A),... | Download Scientific Diagram. [Link]

  • PubMed. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. [Link]

  • Haematologica. Imatinib mesylate can induce complete molecular remission in FIP1L1-PDGFR-a positive idiopathic hypereosinophilic syndrome. [Link]

  • LEO Pharma. LEO Pharma advances Anzupgo® (delgocitinib) cream to phase 3 trial in lichen sclerosus (LS). 2026. [Link]

  • ResearchGate. Saturation Transfer Difference NMR Spectroscopy as a Technique to Investigate Protein-Carbohydrate Interactions in Solution | Request PDF. 2025. [Link]

  • MDPI. Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. 2026. [Link]

  • OSTI.GOV. Ligand screening by saturation-transfer difference (STD) NMR spectroscopy. 2005. [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • ClinPGx. Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Bio-Radiations. Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. 2013. [Link]

  • ResearchGate. Sorafenib inhibits FIP1L1-PDGFR and FIP1L1-PDGFR(T674I). (A) Initial... | Download Scientific Diagram. [Link]

  • ResearchGate. Sunitinib treatment inhibits PDGFR cell signaling in a RAS-independent... [Link]

  • AACR Journals. Imatinib blocks migration and invasion of medulloblastoma cells by concurrently inhibiting activation of platelet-derived growth factor receptor and transactivation of epidermal growth factor receptor. [Link]

  • ResearchGate. High-Throughput Kinase Assay Based on Surface Plasmon Resonance. 2025. [Link]

  • DelveInsight. Janus Kinase (JAK) Inhibitor Pipeline Insight 2025. [Link]

  • PubMed. Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • Creative Biostructure. Saturation Transfer Differences (STD) NMR. [Link]

  • ResearchGate. JAK inhibitors in clinical trials | Download Table. [Link]

  • YouTube. x-ray crystallography & cocrystals of targets & ligands. 2023. [Link]

  • PMC - NIH. Efficacy of Imatinib in Patients with Platelet-Derived Growth Factor Receptor Alpha–Mutated Gastrointestinal Stromal Tumors. [Link]

  • YouTube. Principles of surface plasmon resonance (SPR) used in Biacore™ systems. 2022. [Link]

Sources

Safety Operating Guide

Operational Guide: Personal Protective Equipment and Safe Handling of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational plans for the handling and disposal of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride. As a member of the imidazo[1,2-a]pyridine class, this compound is part of a scaffold recognized for its significant applications in medicinal chemistry.[1][2][3] The structural similarity to pyridine and its derivatives necessitates a cautious approach, assuming a comparable hazard profile until specific toxicological data for this fluorinated analog is fully established. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Analysis and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe chemical handling. While specific data for 5-Fluoroimidazo[1,2-a]pyridine hydrochloride may be limited, the known hazards of pyridine hydrochloride and related heterocyclic compounds provide a strong basis for risk assessment.

Primary Assumed Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][5][6] Pyridine and its derivatives can be absorbed through the skin and may cause systemic effects.[7]

  • Skin and Eye Irritation: Assumed to be a skin irritant and capable of causing serious eye irritation or damage.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6]

  • Organ Toxicity: Prolonged or repeated exposure to pyridine-like compounds can lead to damage to the liver, kidneys, and central nervous system.[7][8]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before relying on PPE, more effective controls must be implemented.

  • Engineering Controls: These are the most critical physical installations for your protection.

    • Chemical Fume Hood: All manipulations of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride, including weighing, transfers, and solution preparation, must be performed inside a properly functioning and certified chemical fume hood.[7] This is non-negotiable.

    • Ventilation: The laboratory must be equipped with general ventilation that ensures a high rate of air exchange to prevent the accumulation of fugitive vapors.[9]

    • Emergency Equipment: A safety shower and eyewash station must be located within a 10-second travel distance and be unobstructed.[7] Test them regularly.

  • Administrative Controls: These are the procedures and policies that minimize exposure.

    • Designated Areas: Clearly designate the specific areas within the lab where this compound will be handled and stored.

    • Standard Operating Procedures (SOPs): This document serves as the basis for your institution-specific SOP. All personnel must be trained on this SOP before beginning work.

    • Safe Work Practices: Never work alone when handling highly hazardous chemicals. Always wash hands and arms thoroughly with soap and water after handling the compound and before leaving the laboratory.[10] Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory.[8][10][11]

Mandated Personal Protective Equipment (PPE)

The correct selection and use of PPE are critical for preventing exposure. The following table summarizes the minimum required PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety Glasses with Side ShieldsNitrile Gloves (for incidental contact)Lab CoatNot Required
Weighing & Solid Transfers (in Fume Hood) Chemical Safety GogglesDouble-gloving: Butyl Rubber (outer), Nitrile (inner)Fully-buttoned Lab CoatNot Required (if hood is functioning correctly)
Solution Preparation & Reactions (in Fume Hood) Chemical Safety Goggles & Face ShieldDouble-gloving: Butyl Rubber (outer), Nitrile (inner)Chemical Resistant Apron over Lab CoatNot Required (if hood is functioning correctly)
Small Spill Cleanup (<100 mL / 10 g) Chemical Safety Goggles & Face ShieldHeavy-duty Butyl Rubber GlovesChemical Resistant Apron or SuitNIOSH-approved Air-Purifying Respirator with Organic Vapor/Acid Gas Cartridges
Large Spill (>100 mL / 10 g) Evacuate Area Evacuate Area Evacuate Area Handled by Emergency Response Team with SCBA
In-Depth PPE Rationale and Selection:
  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and fine particulates.[7] A face shield must be worn over the goggles during any task with a heightened splash risk, such as transferring solutions or working under positive pressure.[8]

  • Hand Protection: This is a critical control point. Standard nitrile gloves are not recommended for prolonged contact with pyridine-like compounds due to poor chemical resistance.[7]

    • Primary Gloves (Outer Layer): Butyl rubber gloves provide excellent resistance to pyridine and many heterocyclic compounds. Always consult the manufacturer's glove compatibility chart for specific breakthrough times.[7]

    • Secondary Gloves (Inner Layer): Wearing a nitrile glove underneath the primary glove provides protection during the doffing process.

    • Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use. Change gloves immediately if contamination is suspected.[12]

  • Body Protection: A clean, fully-buttoned laboratory coat is the minimum requirement.[7] For larger quantities or tasks with significant splash potential, a chemically resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.[13]

  • Respiratory Protection: Work within a certified chemical fume hood should prevent the need for respiratory protection.[7] However, in the event of a ventilation failure, a significant spill, or if weighing must occur outside a containment device, respiratory protection is essential. Use of a respirator requires medical clearance, training, and fit-testing as part of a formal institutional Respiratory Protection Program, compliant with OSHA 29 CFR 1910.134.[8]

Procedural Guidance for Safe Handling

The following workflow outlines the key steps for safely handling 5-Fluoroimidazo[1,2-a]pyridine hydrochloride.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_ppe PPE cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood (Check certification, airflow) B 2. Assemble Materials (Chemical, glassware, waste container) A->B C 3. Locate Safety Gear (Eyewash, shower, spill kit) B->C D 4. Don PPE (Coat, Goggles, Face Shield, Gloves) C->D E 5. Perform Work (Weigh, transfer, prepare solution) D->E F 6. Secure Compound (Tightly cap primary container) E->F G 7. Decontaminate (Wipe surfaces, clean glassware) F->G H 8. Dispose of Waste (Place contaminated items in labeled container) G->H I 9. Doff PPE (Remove outer gloves first, then other items) H->I J 10. Wash Hands (Thoroughly with soap and water) I->J

Caption: Safe Handling Workflow Diagram.

Step-by-Step Protocol: Weighing and Preparing a Solution
  • Preparation: Confirm the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface. Assemble all necessary equipment, including a designated hazardous waste container.

  • Don PPE: Follow the sequence in the table above for "Solution Preparation."

  • Weighing: Perform all weighing operations on a balance located inside the fume hood. Use a spatula to carefully transfer the solid onto a weigh boat. Avoid creating airborne dust.

  • Transfer: Gently add the weighed solid to the reaction or solution vessel. Tap the weigh boat to ensure a complete transfer.

  • Dissolution: Slowly add the solvent to the vessel, directing the stream down the inner wall to avoid splashing.

  • Immediate Cleanup: Place the contaminated weigh boat and any used wipes directly into the designated hazardous waste container.

  • Doffing PPE: Once the experiment is complete or you are leaving the area, doff PPE in the correct order (e.g., outer gloves, apron, face shield, goggles, inner gloves). Dispose of single-use items in the hazardous waste stream. Wash hands and forearms thoroughly.

Emergency Protocols

Be prepared for accidents before they happen.[14]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention. Show the Safety Data Sheet to the medical professional.[4]

Spill Response
  • Small Spill (Can be cleaned up in <10 minutes):

    • Alert personnel in the immediate area.

    • Don the appropriate spill response PPE (See Table 1).

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7][15] Do not use combustible materials like paper towels.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent, followed by water.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spill:

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm or emergency notification system.

    • Close the laboratory doors and prevent re-entry.

    • Call your institution's emergency response number and report the spill.

Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle, mandated by environmental regulations.

  • Waste Segregation: All materials contaminated with 5-Fluoroimidazo[1,2-a]pyridine hydrochloride (e.g., gloves, absorbent pads, weigh boats, excess reagent) must be collected as hazardous waste.[7] Do not mix this waste with other waste streams.[16]

  • Container: Use a chemically compatible, sealable, and clearly labeled container for solid waste.[7][16] For liquid waste, use a sealed container that is compatible with the solvent used.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and a description of the hazards (e.g., "Toxic," "Irritant").[16]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizers or acids.[7]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[5][16] Do not pour any amount of this chemical or its solutions down the drain.[5]

References

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
  • MilliporeSigma. (2021). Pyridine hydrochloride - Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Pyridine hydrochloride.
  • J.T. Baker. (2011). MATERIAL SAFETY DATA SHEET: PYRIDINE.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • Penta. (2024). SAFETY DATA SHEET: Pyridine.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: Pyridine, hydrochloride.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry.
  • Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450.
  • Jackson State Community College. (n.d.). Safety in Organic Chemistry Laboratory.
  • Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions.
  • BenchChem. (2025). Proper Disposal of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine: A Safety and Operational Guide.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.